4,7-Dichloropyrido[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZQRLAIVDILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626868 | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-44-9 | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dichloropyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine from 2-Aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4,7-dichloropyrido[2,3-d]pyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 2-aminonicotinic acid, and proceeds through a two-step process involving cyclization followed by chlorination. This document details the experimental protocols, reaction parameters, and purification methods, presenting all quantitative data in a clear, tabular format for ease of comparison and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound from 2-aminonicotinic acid is a well-established two-step process. The initial step involves the condensation and cyclization of 2-aminonicotinic acid with urea to form the intermediate, pyrido[2,3-d]pyrimidine-4,7-dione. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield the final product.
Experimental Protocols
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-4,7-dione
This step involves the cyclization of 2-aminonicotinic acid with urea under thermal conditions.
Methodology:
-
In a round-bottom flask, thoroughly mix 2-aminonicotinic acid and urea.
-
Heat the mixture to 160°C.
-
Maintain the reaction at this temperature for a period of 4 to 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid is the crude pyrido[2,3-d]pyrimidine-4,7-dione. This intermediate can be used in the next step with or without further purification, depending on the desired purity of the final product. For purification, recrystallization from a suitable solvent can be performed.
Step 2: Synthesis of this compound
The intermediate, pyrido[2,3-d]pyrimidine-4,7-dione, is chlorinated using phosphorus oxychloride.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, place the crude or purified pyrido[2,3-d]pyrimidine-4,7-dione.
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 160°C.
-
Maintain the reaction at this temperature for 6 hours.[1]
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.[2]
-
The crude this compound will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethyl acetate/hexane mixture, or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminonicotinic Acid, Urea | None (neat) | 160 | 4 - 6 | High |
| 2 | Pyrido[2,3-d]pyrimidine-4,7-dione | POCl₃ | 160 | 6 | Good |
Reaction Mechanisms
Mechanism of Cyclization (Step 1)
The reaction between 2-aminonicotinic acid and urea at high temperatures proceeds through a nucleophilic addition-elimination mechanism. The amino group of 2-aminonicotinic acid attacks one of the carbonyl carbons of urea, followed by the elimination of ammonia. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable pyrido[2,3-d]pyrimidine-4,7-dione ring system.
Mechanism of Chlorination (Step 2)
The chlorination of the dihydroxy intermediate with phosphorus oxychloride is a nucleophilic substitution reaction. The oxygen atoms of the hydroxyl groups in the tautomeric form of pyrido[2,3-d]pyrimidine-4,7-dione attack the phosphorus atom of POCl₃. This is followed by the elimination of chloride ions, which then act as nucleophiles to displace the phosphate ester intermediates, resulting in the formation of the dichloro product.
Characterization Data
The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques.
Pyrido[2,3-d]pyrimidine-4,7-dione:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: >300 °C.
-
¹H NMR (DMSO-d₆): Characteristic peaks for the aromatic protons and the NH protons.
-
IR (KBr, cm⁻¹): Strong absorption bands corresponding to C=O and N-H stretching vibrations.
This compound:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Data to be determined experimentally.
-
¹H NMR (CDCl₃): Characteristic peaks for the aromatic protons of the pyridopyrimidine core.
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the calculated molecular weight.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements. Careful handling of phosphorus oxychloride, a corrosive and moisture-sensitive reagent, is imperative, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
An In-depth Technical Guide to 4,7-Dichloropyrido[2,3-d]pyrimidine: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. 4,7-Dichloropyrido[2,3-d]pyrimidine is a key intermediate in the synthesis of a diverse array of substituted analogues, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and outlines a general synthetic approach, providing a foundational resource for researchers in the field.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | ChemScene[1], GME, Sigma-Aldrich[2] |
| Molecular Weight | 200.02 g/mol | ChemScene[1], GME |
| Appearance | Off-white solid | Sigma-Aldrich[2] |
| CAS Number | 552331-44-9 | ChemScene[1], GME, Sigma-Aldrich[2] |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | GME |
| Purity | ≥96% | 2a biotech[1] |
| Predicted XlogP | 2.7 | PubChemLite |
| Predicted Collision Cross Section ([M+H]⁺) | 133.4 Ų | PubChemLite |
| Predicted Collision Cross Section ([M+Na]⁺) | 145.9 Ų | PubChemLite |
| Predicted Collision Cross Section ([M-H]⁻) | 133.3 Ų | PubChemLite |
Note: Melting point, boiling point, and specific solubility data are not consistently reported in publicly available literature and databases. It is recommended that these properties be determined experimentally upon acquisition of the compound.
Synthesis and Experimental Protocols
General Experimental Protocol for Chlorination:
This protocol is a generalized procedure based on common organic synthesis techniques for similar transformations and should be adapted and optimized for the specific substrate.
Materials:
-
1H-Pyrido[2,3-d]pyrimidine-4,7-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base (optional)
-
Anhydrous toluene or other high-boiling inert solvent (optional)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1H-pyrido[2,3-d]pyrimidine-4,7-dione in an excess of phosphorus oxychloride. If a solvent is used, suspend the starting material in a minimal amount of anhydrous toluene and add POCl₃ (typically 3-10 equivalents).
-
Addition of Base (Optional): If desired, a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can be added to the reaction mixture to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the proton environment of the aromatic ring.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms in the molecule.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
While specific spectral data for this compound is not available, related structures have been characterized, and the expected shifts and fragmentation patterns can be predicted based on the structure.[3]
Role in Signaling Pathways and Drug Development
The pyrido[2,3-d]pyrimidine core is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] By acting as ATP-competitive inhibitors, molecules built upon the pyrido[2,3-d]pyrimidine scaffold can effectively block the activity of specific kinases, thereby interrupting aberrant signaling and inducing therapeutic effects.[4]
This compound serves as a versatile building block in this context. The two chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This enables the synthesis of large libraries of compounds for high-throughput screening and the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Below is a conceptual workflow for the utilization of this compound in a drug discovery program targeting a specific kinase.
This diagram illustrates the central role of this compound as a starting material for generating a diverse library of compounds for screening. The iterative process of hit identification and lead optimization, guided by structure-activity relationship studies, ultimately aims to identify a preclinical candidate with the desired therapeutic profile. The ability to readily modify the 4 and 7 positions of the pyrido[2,3-d]pyrimidine core is a key advantage in this process.
References
- 1. chemscene.com [chemscene.com]
- 2. 4,7-Dichloro-pyrido[2,3-d]pyrimidine | 552331-44-9 [sigmaaldrich.com]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Core: A Technical Guide to 4,7-Dichloropyrido[2,3-d]pyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,7-Dichloropyrido[2,3-d]pyrimidine and the broader class of pyrido[2,3-d]pyrimidine derivatives. While specific physicochemical and experimental data for this compound are not extensively available in public literature, this document consolidates information on closely related analogs, focusing on their synthesis, biological activities as potent kinase inhibitors, and relevant experimental protocols. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Physicochemical Data of Chloro-Substituted Pyrido[d]pyrimidine Analogs
Direct experimental data for this compound is limited. However, the properties of several isomeric and related chloro-substituted compounds are well-documented and provide valuable context for researchers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | 39551-54-7 | C₇H₃Cl₂N₃ | 200.02 |
| 2,4-Dichloropyrido[4,3-d]pyrimidine | 1215074-43-3 | C₇H₃Cl₂N₃ | 200.02 |
| 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0 | C₇H₂Cl₃N₃ | 234.5[2] |
| 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Not Available | C₇H₄ClN₃O₂ | 197.58 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | C₆H₄ClN₃ | 153.57 |
Synthetic Methodologies
The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through various strategies, typically involving the construction of the pyridine ring onto a pre-existing pyrimidine, or vice-versa.[3]
General Synthetic Workflow
A common approach to synthesizing pyrido[2,3-d]pyrimidine derivatives is illustrated in the following workflow. This often starts from a substituted aminopyrimidine which then undergoes cyclization to form the fused pyridine ring.
Caption: General synthetic workflow for pyrido[2,3-d]pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives
A method for preparing 7,8-dihydropyrido[2,3-d]pyrimidine derivatives has been developed starting from the commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP).[4]
Step 1: Formation of 3-aryl-1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ols Successive treatment of DCSMP with lithium diisopropylamide (LDA) and cinnamaldehyde or its derivatives leads to the formation of the corresponding prop-2-en-1-ol derivatives.[4]
Step 2: Replacement of a Chloro-substituent One of the two chloro-substituents is replaced by reacting the product from Step 1 with primary amines.[4]
Step 3: Cyclization The resulting precursors from Step 2 undergo cyclization upon treatment with methanesulfonyl chloride in the presence of triethylamine to yield the desired 7,8-dihydropyrido[2,3-d]pyrimidine derivatives.[4]
Biological Activity and Therapeutic Potential
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown significant potential as inhibitors of various protein kinases, which are crucial in cell signaling pathways implicated in cancer and other diseases.[5][6]
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of both wild-type EGFR (EGFRWT) and its mutated forms, such as EGFRT790M, which are common in non-small cell lung cancer (NSCLC).[7][8]
| Compound | Target Kinase(s) | Cell Line | IC₅₀ | Reference |
| Compound 8a | EGFRWT | A-549 | 16.2 µM | [7] |
| Compound 8a | EGFRWT | PC-3 | 7.98 µM | [7] |
| Compound 8a | EGFRWT | HCT-116 | 25.61 µM | [7] |
| Compound 8a | EGFRWT | - | 0.099 µM | [7] |
| Compound B1 | EGFRL858R/T790M | H1975 | 0.087 µM | [8] |
| Compound B1 | EGFRL858R/T790M | - | 13 nM | [8] |
These compounds often induce apoptosis and can arrest the cell cycle, highlighting their potential as anticancer agents.[7]
PIM-1 Kinase Inhibition
The Provirus Integration in Maloney (Pim) kinases are a family of serine/threonine kinases that are overexpressed in many cancers.[9] Pyrido[2,3-d]pyrimidine derivatives have been investigated as PIM-1 kinase inhibitors.[10][11]
| Compound | Target Kinase | Cell Line | IC₅₀ | Reference |
| Compound 4 | PIM-1 | MCF-7 | 0.57 µM | [10] |
| Compound 4 | PIM-1 | HepG2 | 1.13 µM | [10] |
| Compound 4 | PIM-1 | - | 11.4 nM | [10][11] |
| Compound 10 | PIM-1 | - | 17.2 nM | [10][11] |
| SKI-O-068 | PIM-1 | - | 123 nM | [12][13] |
Certain derivatives have been shown to significantly activate apoptosis in cancer cell lines.[10][11]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 plays a critical role in tumor angiogenesis, making it a valuable target for cancer therapy.[14][15] Thieno[2,3-d]pyrimidine derivatives, which are structurally related to pyrido[2,3-d]pyrimidines, have shown potent VEGFR-2 inhibitory activity.[14][16][17]
| Compound | Target Kinase | Cell Line | IC₅₀ | Reference |
| Compound 21e | VEGFR-2 | - | 21 nM | [14][16] |
| Compound 17f | VEGFR-2 | HCT-116 | 2.80 µM | [17] |
| Compound 17f | VEGFR-2 | HepG2 | 4.10 µM | [17] |
| Compound 17f | VEGFR-2 | - | 0.23 µM | [17] |
Key Experimental Protocols
Reproducibility is crucial in scientific research. The following are standard protocols for evaluating the biological activity of pyrido[2,3-d]pyrimidine derivatives.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[1][3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.[1]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1]
-
Incubation: Incubate the plate for 4 hours at 37 °C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.[1]
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Signaling Pathways
The therapeutic effects of pyrido[2,3-d]pyrimidine derivatives are often due to their interaction with key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Pyrido[2,3-d]pyrimidine derivatives can inhibit EGFR, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase promotes cell survival and proliferation by phosphorylating various downstream targets. Inhibitors based on the pyrido[2,3-d]pyrimidine scaffold can block these effects.
Caption: Inhibition of the PIM-1 kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 13. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4,7-Dichloropyrido[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide focuses on the derivatives of 4,7-dichloropyrido[2,3-d]pyrimidine, a key intermediate that serves as a versatile building block for the synthesis of a multitude of biologically active compounds. These derivatives have emerged as promising candidates in the realm of drug discovery, particularly in oncology, by targeting various key players in cellular signaling pathways. This document provides a comprehensive overview of their synthesis, biological activities with a focus on quantitative data, detailed experimental protocols for their evaluation, and a visual representation of the signaling pathways they modulate.
Biological Activities and Therapeutic Targets
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with a predominant focus on their role as anticancer agents. Their mechanism of action primarily revolves around the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Key therapeutic targets identified for this class of compounds include:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of cell growth, proliferation, and angiogenesis in tumors. Several pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of these receptors.
-
Serine/Threonine Kinases: This family of enzymes plays a pivotal role in cell cycle regulation and apoptosis. Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, and Pim-1 kinase are significant targets for the antiproliferative effects of these derivatives.[1][2][3] Inhibition of these kinases leads to cell cycle arrest and induction of apoptosis.
-
Other Enzymes: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), enzymes essential for nucleotide synthesis, have also been identified as targets, highlighting the potential for these compounds to disrupt DNA replication and repair in cancer cells.[4]
The anticancer activity of these derivatives has been demonstrated against a range of human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (A-549), and liver (HepG2) cancers.[1][4]
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives (IC50, µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5e | MCF-7 (Breast) | 1.39 ± 0.08 | |
| 5a | MCF-7 (Breast) | 1.77 ± 0.10 | |
| 6b | HepG2 (Liver) | 2.68 ± 0.15 | |
| 5a | HepG2 (Liver) | 2.71 ± 0.15 | |
| 7b | MCF-7 (Breast) | 6.22 ± 0.34 | |
| 7c | HepG2 (Liver) | 5.04 ± 0.27 | |
| 1n | HCT 116 (Colon) | 1.98 ± 0.69 | [4] |
| 1n | MCF-7 (Breast) | 2.18 ± 0.93 | [4] |
| 1n | HepG2 (Liver) | 4.04 ± 1.06 | [4] |
| 1n | PC-3 (Prostate) | 4.18 ± 1.87 | [4] |
| 2j | HCT 116 (Colon) | 1.48 ± 0.86 | [4] |
| 2j | MCF-7 (Breast) | 3.18 ± 0.79 | [4] |
| 2j | HepG2 (Liver) | 3.44 ± 1.51 | [4] |
| 2j | PC-3 (Prostate) | 5.18 ± 1.85 | [4] |
| 15f | PC-3 (Prostate) | 0.36 | [5] |
| 15f | A-549 (Lung) | 0.41 | [5] |
| 4 | MCF-7 (Breast) | 0.57 | [2][3] |
| 11 | MCF-7 (Breast) | 1.31 | [2][3] |
| 4 | HepG2 (Liver) | 1.13 | [2][3] |
| 11 | HepG2 (Liver) | 0.99 | [2][3] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives (IC50, nM)
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 1n | Thymidylate Synthase | 20.47 ± 1.09 | [4] |
| 2j | Thymidylate Synthase | 13.48 ± 0.96 | [4] |
| 4 | PIM-1 Kinase | 11.4 | [2][3] |
| 10 | PIM-1 Kinase | 17.2 | [2][3] |
| 6 | PIM-1 Kinase | 34.6 | [3] |
| 11 | PIM-1 Kinase | 21.4 | [3] |
| 6 | eEF-2K | 420 | [6] |
| 9 | eEF-2K | 930 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and key biological assays for their evaluation.
General Synthesis of this compound Derivatives
The this compound core is a versatile starting material for the synthesis of a wide range of derivatives, primarily through nucleophilic aromatic substitution reactions at the C4 and C7 positions. The differential reactivity of the two chlorine atoms allows for selective functionalization.
General Procedure:
-
Monosubstitution at C4: To a solution of this compound in a suitable solvent (e.g., isopropanol, ethanol, or DMF), an amine nucleophile (R¹-NH₂) is added. The reaction is typically carried out at room temperature or with gentle heating. The more reactive C4 chlorine is displaced to yield the 4-amino-7-chloro-pyrido[2,3-d]pyrimidine derivative.
-
Disubstitution at C4 and C7: The resulting 4-amino-7-chloro intermediate is then reacted with a second amine nucleophile (R²-NH₂) at an elevated temperature, often in a high-boiling point solvent like n-butanol or in the presence of a base (e.g., diisopropylethylamine) to facilitate the substitution of the less reactive C7 chlorine. This yields the 4,7-disubstituted pyrido[2,3-d]pyrimidine derivative.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This method is used to detect and quantify apoptotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.[1]
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15-20 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.
EGFR Signaling Pathway
PIM-1 Kinase Signaling Pathway
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of Pyridopyrimidines in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, biological applications, and therapeutic potential of pyridopyrimidines, a prominent class of nitrogen-containing heterocyclic compounds. This document outlines detailed synthetic methodologies, summarizes key quantitative biological data, and visualizes critical signaling pathways and experimental workflows to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to Pyridopyrimidines
Pyridopyrimidines are bicyclic heteroaromatic compounds formed by the fusion of pyridine and pyrimidine rings. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, making them a privileged scaffold in medicinal chemistry.[1] Depending on the arrangement of nitrogen atoms in the pyridine ring, four primary isomers of pyridopyrimidine exist: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine.[2] This structural diversity has led to the development of numerous pyridopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Notably, pyridopyrimidine-based drugs, such as the CDK4/6 inhibitor Palbociclib, have gained FDA approval for the treatment of certain cancers, underscoring the therapeutic significance of this scaffold.[2]
Synthesis of Pyridopyrimidines
The synthesis of the pyridopyrimidine core can be achieved through various strategies, often involving the construction of the pyridine or pyrimidine ring onto a pre-existing heterocyclic core. Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex pyridopyrimidine derivatives.[5][6]
General Synthetic Approaches
Common synthetic routes to pyridopyrimidines include:
-
Annulation of a pyridine ring onto a pyrimidine precursor: This is a widely used method where substituted aminopyrimidines are reacted with various carbon sources to construct the fused pyridine ring.[7]
-
Annulation of a pyrimidine ring onto a pyridine precursor: This approach involves the cyclization of appropriately substituted aminopyridines with reagents that provide the necessary atoms for the pyrimidine ring.
-
Multi-component reactions: One-pot reactions involving an aldehyde, an active methylene compound, and an aminopyrimidine derivative are frequently employed for the rapid and efficient synthesis of diverse pyridopyrimidine libraries.[5][6][8] The use of microwave irradiation and nanocatalysts can further enhance reaction rates and yields.[6][8]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of representative pyridopyrimidine derivatives.
Protocol 2.2.1: Synthesis of a Pyrido[3,4-d]pyrimidine Derivative [2]
This protocol describes the synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, a key intermediate for further derivatization.
-
Synthesis of Ethyl 2-chloro-3-nitroisonicotinate: To a mixture of 5.0 g of 2-hydroxy-3-nitroisonicotinic acid in 32 ml of thionyl chloride, add 2 ml of DMF and reflux for 2 hours. Concentrate the solution and add 20 ml of anhydrous EtOH to the residue. Stir the mixture at room temperature for 1 hour. Remove the EtOH in vacuo to obtain the product as a white solid.
-
Synthesis of Ethyl 3-amino-2-chloroisonicotinate: To a solution of ethyl 2-chloro-3-nitroisonicotinate (1.0 g) in EtOH (20 ml), add iron powder (1.2 g) and a catalytic amount of CaCl2. Heat the mixture to reflux and add 6 ml of water dropwise over 30 minutes. Continue refluxing for an additional 2 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by chromatography (hexane-EtOAc, 10:1) to yield the product as a white solid.
-
Synthesis of 2-Amino-8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one: A mixture of ethyl 3-amino-2-chloroisonicotinate (0.5 g) and guanidine hydrochloride (0.7 g) in 10 ml of 2-methoxyethanol is refluxed for 8 hours. After cooling, the precipitate is filtered, washed with water and ethanol, and dried to give the desired product.
-
Synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine: A mixture of 2-Amino-8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one (0.2 g) in 5 ml of POCl3 is refluxed for 4 hours. After cooling, the mixture is poured into ice water and neutralized with aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried to yield the final product.
Protocol 2.2.2: Microwave-Assisted Multi-component Synthesis of a Pyrimidine Derivative [8]
This protocol outlines a green and efficient method for synthesizing pyrimidine derivatives.
-
In a microwave vial, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol) with 10 mL of water.
-
Place the vial in a CEM microwave reactor and irradiate at 300 W and 100°C for 20 minutes.
-
Allow the reaction to cool to room temperature.
-
Filter the precipitate and wash it several times with water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Applications of Pyridopyrimidines in Drug Discovery
Pyridopyrimidines have demonstrated significant potential in various therapeutic areas, with a particular focus on oncology. Their ability to inhibit key enzymes involved in cell proliferation and survival has led to the development of several targeted therapies.
Anticancer Activity
The anticancer properties of pyridopyrimidines are well-documented, with numerous derivatives showing potent activity against a range of cancer cell lines.[2][9][10] The primary mechanisms of action involve the inhibition of protein kinases that are crucial for cancer cell growth and survival.
3.1.1. Kinase Inhibition
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Pyridopyrimidine derivatives have been developed as potent inhibitors of EGFR, a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][11][12][13] These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation.
-
PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, metabolism, and survival, and its dysregulation is common in cancer.[14][15] Several pyridopyrimidine-based compounds have been identified as dual inhibitors of PI3K and mTOR, offering a promising strategy to overcome resistance to single-target therapies.[4][16]
-
PIM Kinase Inhibitors: PIM kinases are a family of serine/threonine kinases that are overexpressed in many hematological and solid tumors. Pyridopyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, leading to apoptosis and cell cycle arrest in cancer cells.[9][17]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyridopyrimidine scaffolds have been utilized to develop inhibitors of CDKs, such as CDK4/6.[12]
Other Therapeutic Applications
Beyond oncology, pyridopyrimidines have shown promise as:
-
Antimicrobial agents
-
Antiviral agents
-
Anti-inflammatory agents
-
Central Nervous System (CNS) agents
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of selected pyridopyrimidine derivatives against various cancer cell lines and protein kinases.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4 | 0.57 | 1.13 | [9] |
| Compound 6 | 1.83 | 2.05 | [9] |
| Compound 9 | 2.15 | 3.18 | [9] |
| Compound 10 | 3.15 | 4.16 | [9] |
| Compound 11 | 1.31 | 0.99 | [9] |
| Staurosporine | 6.76 | 5.07 |[9] |
Table 2: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 4 | PIM-1 | 11.4 | [9] |
| Compound 10 | PIM-1 | 17.2 | [9] |
| Staurosporine | PIM-1 | 16.7 | [9] |
| Pyrido[3,4-d]pyrimidine 22 | EGFR | 0.1 | [11] |
| Pyrido[3,4-d]pyrimidine 23 | EGFR | 0.1 | [11] |
| Pyrido[3,2-d]pyrimidine 30 | EGFR | 0.95 | [11] |
| Pyrido[3,2-d]pyrimidine 31 | EGFR | 0.97 | [11] |
| Pyrido[3,2-d]pyrimidine 32 | EGFR | 1.5 | [11] |
| Pyrido[3,2-d]pyrimidine Derivative | PI3Kα | 3-10 |[16] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and evaluation methods for pyridopyrimidine derivatives.
Signaling Pathways
Caption: The PI3K/mTOR signaling pathway and points of inhibition by pyridopyrimidine derivatives.
Experimental Workflows
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Caption: A typical workflow for an in vitro kinase inhibition assay to determine inhibitor potency.
Conclusion and Future Perspectives
Pyridopyrimidines represent a highly versatile and clinically relevant scaffold in drug discovery. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their pharmacological properties. The continued exploration of multi-component and green synthetic methodologies will further accelerate the discovery of novel pyridopyrimidine derivatives. As our understanding of the molecular drivers of diseases deepens, the rational design of pyridopyrimidines targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on exploring novel biological targets for pyridopyrimidines, investigating their potential in combination therapies, and optimizing their pharmacokinetic and pharmacodynamic properties for enhanced clinical translation.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemres.org [orgchemres.org]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]
- 15. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyrimidine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, planar structure provides a versatile template for the design of potent and selective modulators of a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer. The compound 4,7-Dichloropyrido[2,3-d]pyrimidine serves as a key intermediate in the synthesis of a multitude of these inhibitors, with the chlorine atoms at the 4 and 7 positions providing reactive handles for the introduction of various substituents to achieve desired biological activity and selectivity. This guide delves into the mechanism of action of kinase inhibitors derived from the pyrido[2,3-d]pyrimidine core, supported by quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways and synthetic strategies.
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which pyrido[2,3-d]pyrimidine derivatives exert their inhibitory effects on kinases is through competitive inhibition of the ATP-binding site.[1] These small molecules are designed to mimic the purine ring of ATP, allowing them to occupy the adenine-binding pocket within the kinase domain. By doing so, they prevent the binding of the endogenous ATP substrate, thereby blocking the transfer of a phosphate group to the target protein and inhibiting the downstream signaling cascade.[2] The pyrido[2,3-d]pyrimidine scaffold itself can form crucial hydrogen bond interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The substituents at various positions of the pyrido[2,3-d]pyrimidine core are then strategically designed to extend into and interact with adjacent hydrophobic pockets and solvent-exposed regions, conferring both potency and selectivity for the target kinase.
Key Kinase Targets and Derivatives
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been developed to target a diverse array of kinases implicated in oncology and other diseases. The following sections detail some of the most prominent examples.
Epidermal Growth Factor Receptor (EGFR)
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a hallmark of non-small cell lung cancer (NSCLC). Pyrido[2,3-d]pyrimidine derivatives have been synthesized as potent inhibitors of both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[3]
Quantitative Data: EGFR Inhibition
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 |
| B7 | EGFRL858R/T790M | 5.9 | H1975 | 0.023 |
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
An ELISA-based assay can be utilized to determine the in vitro inhibitory activity of compounds against EGFR. The protocol involves the following steps:
-
Plate Coating: A 96-well plate is coated with a poly(Glu, Tyr)4:1 substrate.
-
Kinase Reaction: The test compound, recombinant EGFR enzyme, and ATP are added to the wells. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The reaction is stopped, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the level of substrate phosphorylation.
-
Signal Generation: A colorimetric substrate for HRP is added, and the absorbance is measured. The IC50 value is calculated by determining the concentration of the inhibitor that results in a 50% reduction in the signal compared to the control.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Several pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase.[4][5]
Quantitative Data: PIM-1 Inhibition
| Compound | IC50 (nM) | % Inhibition |
| 4 | 11.4 | 97.8 |
| 10 | 17.2 | 94.6 |
| Staurosporine (Control) | 16.7 | 95.6 |
Experimental Protocol: PIM-1 Kinase Inhibitory Assay
The inhibitory activity against PIM-1 kinase can be assessed using a luminescence-based assay.
-
Reaction Setup: The reaction is carried out in a 96-well plate containing the test compound, PIM-1 enzyme, a specific peptide substrate, and ATP.
-
Kinase Reaction: The plate is incubated to allow the phosphorylation of the substrate.
-
Luminescence Detection: A kinase detection reagent is added, which contains a luciferase enzyme. The amount of remaining ATP is inversely proportional to the kinase activity. The luminescence signal is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Signaling Pathway: PIM-1 and Apoptosis
Caption: PIM-1 inhibition by a pyrido[2,3-d]pyrimidine derivative leads to apoptosis.
Other Kinase Targets
The versatility of the pyrido[2,3-d]pyrimidine scaffold has led to the development of inhibitors for a range of other kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidin-7-one core.[6]
-
VEGFR-2 and HER-2: Dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 and Human Epidermal Growth Factor Receptor 2 have been developed.[7]
-
c-Src Tyrosine Kinase: Derivatives have shown potent and selective inhibition of c-Src, a non-receptor tyrosine kinase involved in tumor progression.[8]
-
PI3K/mTOR: Dual inhibitors targeting the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) have been synthesized.[1]
Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors from this compound
The this compound is a crucial starting material for the synthesis of many potent kinase inhibitors. The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the inhibitor's potency and selectivity.
Experimental Workflow: Synthesis of a Generic Pyrido[2,3-d]pyrimidine Inhibitor
Caption: A generalized synthetic workflow for creating kinase inhibitors from this compound.
Conclusion
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the design and development of novel kinase inhibitors. Its ability to serve as an ATP-competitive inhibitor, coupled with the synthetic tractability of intermediates like this compound, has led to a rich pipeline of compounds targeting a multitude of kinases implicated in various diseases. The continued exploration of this privileged scaffold holds great promise for the future of targeted therapies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. acs.figshare.com [acs.figshare.com]
Unlocking Therapeutic Potential: A Technical Guide to 4,7-Dichloropyrido[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, has emerged as a crucial core for the development of potent and selective kinase inhibitors. This technical guide focuses on analogs derived from the versatile starting material, 4,7-dichloropyrido[2,3-d]pyrimidine, exploring their potential as therapeutic agents, primarily in oncology. We delve into the key molecular targets, summarize significant quantitative data, provide an overview of experimental methodologies, and visualize the intricate signaling pathways these compounds modulate.
Therapeutic Landscape: Targeting Key Kinases in Cancer
Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against a range of protein kinases that are critical for tumor growth, proliferation, and survival.[1][2] The versatility of the 4,7-dichloro precursor allows for strategic chemical modifications, leading to analogs with high affinity and selectivity for specific kinase targets.
Key therapeutic targets for these analogs include:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are pivotal in regulating the cell cycle.[3][4][5] Inhibition of CDK4/6 can halt the proliferation of cancer cells.[4] Palbociclib, a well-known CDK4/6 inhibitor, features the pyrido[2,3-d]pyrimidin-7-one core.[1][3][5]
-
Receptor Tyrosine Kinases (RTKs): This family includes Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key drivers of angiogenesis and tumor progression.[6]
-
Epidermal Growth Factor Receptor (EGFR): Specific mutants of EGFR, such as EGFRL858R/T790M, are responsible for resistance to certain cancer therapies. Novel pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of these resistant forms.[7]
-
BCR-ABL Kinase: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Analogs like PD180970 have shown potent inhibition of BCR-ABL tyrosine kinase activity.[1]
-
PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and apoptosis. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.[8]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been identified as a target for some pyrido[2,3-d]pyrimidine analogs.[3]
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro efficacy of various this compound analogs against their respective targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| Palbociclib (PD-0332991) | CDK4/Cyclin D1 | 11 | [1] |
| Palbociclib (PD-0332991) | CDK6/Cyclin D3 | 16 | [1] |
| PD180970 | BCR-ABL | 2.5 | [1] |
| PD173955 | BCR-ABL | 2.5 | [1] |
| Compound 4 | PIM-1 | 11.4 | [8] |
| Compound 10 | PIM-1 | 17.2 | [8] |
| Compound B1 | EGFRL858R/T790M | 13 | [7] |
Table 2: Antiproliferative Activity of Pyrido[2,3-d]pyrimidine Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 52 | HepG-2 | Liver Cancer | 0.3 | [1] |
| Compound 55 | HepG-2 | Liver Cancer | 0.3 | [1] |
| Compound 59 | HepG-2 | Liver Cancer | 0.6 | [1] |
| Compound 60 | PC-3 | Prostate Cancer | 5.47 | [1] |
| Compound 52 | PC-3 | Prostate Cancer | 6.6 | [1] |
| Compound 53 | PC-3 | Prostate Cancer | 6.8 | [1] |
| Compound 60 | HCT-116 | Colon Cancer | 6.9 | [1] |
| Compound 52 | HCT-116 | Colon Cancer | 7 | [1] |
| Compound 53 | HCT-116 | Colon Cancer | 5.9 | [1] |
| Compound 7b | MCF-7 | Breast Cancer | 6.22 ± 0.34 | [6] |
| Compound 7c | HepG2 | Liver Cancer | 5.04 ± 0.27 | [6] |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | [8] |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | [8] |
| Compound 4 | HepG2 | Liver Cancer | 1.13 | [8] |
| Compound 11 | HepG2 | Liver Cancer | 0.99 | [8] |
| Compound B1 | H1975 | Lung Cancer | 0.087 | [7] |
| Compound B8 | H1975 | Lung Cancer | 0.297 ± 0.024 | [7] |
| Compound B8 | A549 | Lung Cancer | 0.440 ± 0.039 | [7] |
| Compound 1 | MCF-7 | Breast Cancer | 3.98 ± 0.2 | [9] |
| Compound 1 | HeLa | Cervical Cancer | 6.29 ± 0.3 | [9] |
| Compound 1 | HepG-2 | Liver Cancer | 5.14 ± 0.2 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of these potent analogs. The following sections outline generalized methodologies based on published literature.
General Synthesis of Pyrido[2,3-d]pyrimidine Analogs
The synthesis of various pyrido[2,3-d]pyrimidine derivatives often starts from commercially available materials and involves multi-step reactions. A common precursor is 4,6-dichloro-2-(methylsulfanyl)pyrimidine.[10][11]
Example: Synthesis of 7,8-dihydropyrido[2,3-d]pyrimidine derivatives [10]
-
Lithiation and Aldol Addition: 4,6-dichloro-2-(methylsulfanyl)pyrimidine is treated with lithium diisopropylamide (LDA) to generate a lithiated intermediate. This is then reacted with cinnamaldehyde or its derivatives to form 3-aryl-1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ols.
-
Amination: One of the chloro-substituents is selectively replaced by reacting the product from the previous step with a primary amine.
-
Cyclization: The resulting precursor is treated with methanesulfonyl chloride in the presence of triethylamine to induce cyclization, yielding the final 7,8-dihydropyrido[2,3-d]pyrimidine product.
Example: Synthesis of EGFRL858R/T790M Inhibitors [7]
-
Formation of the Pyrido[2,3-d]pyrimidine Core: 2-aminonicotinic acid is reacted with urea to form an intermediate, which is then treated with POCl3 to yield a dichloro-pyridopyrimidine intermediate (likely 2,4-dichloropyrido[2,3-d]pyrimidine).
-
Nucleophilic Substitution: The dichloro intermediate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
-
Further Substitution: The product is then reacted with 4-fluoro-2-methoxy-5-nitroaniline.
-
Amine Introduction: The nitro group is reduced to an amine using Fe and NH4Cl.
-
Acylation: The final target compounds are obtained by reacting the amine with various acyl chlorides.
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.
General Protocol:
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction: The kinase, substrate, and test compound (at various concentrations) are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Proliferation Assays
The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound analogs and a typical workflow for their discovery and evaluation.
Caption: Inhibition of the CDK4/6-Rb pathway by pyrido[2,3-d]pyrimidine analogs, leading to cell cycle arrest.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrido[2,3-d]pyrimidine analogs.
Caption: A generalized workflow for the discovery and development of pyrido[2,3-d]pyrimidine-based kinase inhibitors.
This technical guide provides a comprehensive overview of the therapeutic potential of this compound analogs. The versatility of this scaffold, combined with a deep understanding of the underlying biology of kinase signaling, continues to drive the development of novel and effective targeted therapies for cancer and other diseases. The data and methodologies presented herein serve as a valuable resource for researchers dedicated to advancing this promising class of therapeutic agents.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Frontier: Novel Pyrido[2,3-d]pyrimidine Derivatives as Potent Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of novel pyrido[2,3-d]pyrimidine derivatives, offering a valuable resource for professionals in the field of oncology drug discovery. The document details the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their role as kinase inhibitors and inducers of apoptosis.
Quantitative Data Summary
The anticancer activity of various pyrido[2,3-d]pyrimidine derivatives has been extensively evaluated against a panel of cancer cell lines and protein kinases. The following tables summarize the key quantitative data, including half-maximal inhibitory concentrations (IC50), to facilitate a comparative analysis of their potency and selectivity.
Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 8a | A-549 (Lung) | 16.2 | [1] |
| PC-3 (Prostate) | 7.98 | [1] | |
| Compound 8b | A-549 (Lung) | 16 | [1] |
| Compound 8d | A-549 (Lung) | 7.23 | [1] |
| PC-3 (Prostate) | 7.12 | [1] | |
| Series 2 | |||
| Compound 5a | MCF-7 (Breast) | 1.77 | [2] |
| HepG2 (Liver) | 2.71 | [2] | |
| Compound 5e | MCF-7 (Breast) | 1.39 | [2] |
| Compound 6b | HepG2 (Liver) | 2.68 | [2] |
| Compound 7b | MCF-7 (Breast) | 6.22 | [2] |
| HepG2 (Liver) | 19.58 | [2] | |
| Series 3 | |||
| Compound 4 | MCF-7 (Breast) | 0.57 | [3] |
| HepG2 (Liver) | 1.13 | [3] | |
| Compound 11 | MCF-7 (Breast) | 1.31 | [3] |
| HepG2 (Liver) | 0.99 | [3] | |
| Series 4 | |||
| Compound 15f | PC-3 (Prostate) | 0.36 | [4] |
| A-549 (Lung) | 0.41 | [4] | |
| Series 5 | |||
| Compound B1 | NCI-H1975 (Lung) | 0.087 | [5][6] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 4b | PDGFr | 1.11 | [7][8] |
| FGFr | 0.13 | [7][8] | |
| EGFr | 0.45 | [7][8] | |
| c-src | 0.22 | [7][8] | |
| Compound 4e | FGFr | 0.060 | [7][8] |
| Series 2 | |||
| Compound 5a | VEGFR-2 | 0.217 | [2] |
| HER-2 | 0.168 | [2] | |
| Compound 5e | VEGFR-2 | 0.124 | [2] |
| HER-2 | 0.077 | [2] | |
| Series 3 | |||
| Compound 4 | PIM-1 | 0.0114 | [3] |
| Compound 10 | PIM-1 | 0.0172 | [3] |
| Series 4 | |||
| Compound B1 | EGFR L858R/T790M | 0.013 | [5][6] |
| Series 5 | |||
| Compound 6 | eEF-2K | 0.420 | [9] |
| Compound 9 | eEF-2K | 0.930 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives, based on established and reported procedures.
General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A common synthetic route to the pyrido[2,3-d]pyrimidine scaffold involves the cyclocondensation of a substituted 2-aminopyridine-3-carbonitrile with a suitable reagent. The following is a general procedure that can be adapted for the synthesis of various derivatives.
General procedure for the synthesis of 2,4,7-trisubstituted pyrido[2,3-d]pyrimidines:
-
Step 1: Synthesis of 2-amino-6-aryl-4-(trifluoromethyl)nicotinonitrile. A mixture of an appropriate acetophenone (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (8.0 mmol) in ethanol (20 mL) is heated at reflux for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the 2-aminopyridine-3-carbonitrile intermediate.
-
Step 2: Cyclization to form the pyrido[2,3-d]pyrimidine core. The 2-aminopyridine-3-carbonitrile (1.0 mmol) is dissolved in an appropriate solvent such as dimethylformamide (DMF) (10 mL). To this solution, a suitable cyclizing agent, for instance, formamide (5 mL) for an unsubstituted pyrimidine ring, or a substituted amide or thioamide for a substituted pyrimidine ring, is added. The reaction mixture is heated at a specific temperature (e.g., 120-150 °C) for a designated time (e.g., 8-12 hours).
-
Step 3: Purification. Upon completion of the reaction, the mixture is cooled and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the desired pyrido[2,3-d]pyrimidine derivative.
Note: The specific reagents, solvents, temperatures, and reaction times will vary depending on the desired substitutions on the pyrido[2,3-d]pyrimidine core.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The pyrido[2,3-d]pyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only) are also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Assay (e.g., VEGFR-2)
This protocol describes a general method for determining the in vitro inhibitory activity of pyrido[2,3-d]pyrimidine derivatives against a specific protein kinase, such as VEGFR-2.
Protocol:
-
Reagents and Buffers: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare a stock solution of ATP and the specific peptide substrate for the kinase.
-
Compound Dilution: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivatives in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Test compound solution
-
Recombinant VEGFR-2 enzyme
-
A mixture of ATP and the peptide substrate to initiate the reaction. A positive control (no inhibitor) and a negative control (no enzyme) are included.
-
-
Incubation: The plate is incubated at 30°C for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a commercial kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
-
ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of promising pyrido[2,3-d]pyrimidine derivatives using a human tumor xenograft model in immunocompromised mice.
Protocol:
-
Cell Culture and Animal Model: Human cancer cells (e.g., A549, PC-3) are cultured to the logarithmic growth phase. Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 4-6 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a mixture of medium and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The tumor size is measured regularly (e.g., twice a week) using a caliper. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
Compound Administration: When the tumors reach a certain volume (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group and groups treated with the test compound at various doses. The compound is typically administered via oral gavage or intraperitoneal injection for a specified period (e.g., daily for 21 days).
-
Efficacy and Toxicity Assessment: Throughout the study, tumor volume and the body weight of the mice are monitored. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated. Key organs can also be collected for histopathological analysis to assess any potential toxicity.
-
Data Analysis: Statistical analysis is performed to compare the tumor growth between the treated groups and the control group.
Signaling Pathways and Experimental Workflows
The anticancer effects of pyrido[2,3-d]pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for the discovery of these compounds.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4,7-Dichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4,7-dichloropyrido[2,3-d]pyrimidine. This protocol is essential for the synthesis of novel substituted pyrido[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a key heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors.[1][2] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents onto this core structure.[3][4]
For dihalogenated heteroaromatic substrates like this compound, regioselectivity is a critical consideration. In analogous 2,4-dichloropyrimidine systems, the chlorine atom at the C4 position is generally more reactive towards oxidative addition by the palladium catalyst.[5][6][7] This preferential reactivity allows for selective mono-arylation at the C4-position under controlled conditions. Subsequent coupling at the C7-position can be achieved under more forcing conditions or in a sequential, one-pot manner.[3][8]
Optimized Reaction Conditions
The successful Suzuki coupling of chloropyrimidines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[9] The following table summarizes typical conditions derived from studies on analogous dichloropyrimidine and dichloropyridine systems.
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Ligand | PPh₃, dppf, Buchwald ligands | Stabilizes the catalyst and influences reactivity |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Promotes transmetalation |
| Solvent | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O | Solubilizes reactants and influences reaction rate |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids | Provides the coupling partner |
Experimental Protocol: Mono-Arylation at the C4-Position
This protocol outlines a general procedure for the selective mono-arylation of this compound at the C4-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction:
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-7-chloropyrido[2,3-d]pyrimidine.
Experimental Workflow
Caption: Workflow for the Suzuki coupling of this compound.
Signaling Pathway Context
The synthesized pyrido[2,3-d]pyrimidine derivatives are often investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in diseases such as cancer. One such target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway by pyrido[2,3-d]pyrimidine derivatives.
Data Summary
The following table presents representative yields for Suzuki coupling reactions on analogous 2,4-dichloropyrimidine systems, which can serve as a benchmark for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | Mono-arylated intermediate | [8] |
| 2 | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | Mono-arylated intermediate | [8] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [5] |
| 4 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 72 | [5] |
Disclaimer: The provided protocol is a general guideline adapted from literature on similar heterocyclic systems. Researchers should optimize conditions for their specific substrate and coupling partner. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The information provided is for Research Use Only.
References
- 1. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-amino Substituted Pyrido[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-amino substituted pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3] The methodologies outlined below are based on established synthetic routes, offering versatility for the generation of diverse compound libraries for drug discovery and development.
Introduction
Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3] Derivatives with a substituted amino group at the C4 position have shown potent inhibitory activity against various protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.[2][4][5][6] This document details two primary synthetic strategies: a one-pot multicomponent reaction for efficient library synthesis and a stepwise approach for the synthesis of more complex analogs.
Synthetic Strategies and Experimental Protocols
Two effective methods for the synthesis of 4-amino substituted pyrido[2,3-d]pyrimidines are presented below.
Protocol 1: One-Pot Multicomponent Synthesis
This solvent-free, one-pot reaction offers an efficient and environmentally friendly approach for the synthesis of a variety of 4-substituted aminopyrido[2,3-d]pyrimidines.[7][8] The method involves the reaction of 2-amino-3-cyanopyridine, triethyl orthoformate, and a primary amine.[7][8]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 4-amino substituted pyrido[2,3-d]pyrimidines.
Detailed Protocol:
-
Reactant Mixture: In a reaction vessel, combine 2-amino-3-cyanopyridine (10 mmol), the desired primary amine (10 mmol), and triethyl orthoformate (10 mmol).[7][8]
-
Reaction: Heat the mixture at 100 °C for 3 hours in a solvent-free condition.[7][8] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purification: Upon completion, purify the residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (5:5) as the eluent to obtain the desired 4-amino substituted pyrido[2,3-d]pyrimidine.[7][8]
Quantitative Data:
This method has been shown to produce good yields for a variety of primary amines.
| Entry | Primary Amine | Yield (%) |
| 1 | Benzylamine | 85 |
| 2 | Butylamine | 78 |
| 3 | Propylamine | 75 |
| 4 | Hexylamine | 72 |
| 5 | Phenylethylamine | 68 |
| 6 | Tryptamine | 61 |
| Table 1: Yields of 4-amino substituted pyrido[2,3-d]pyrimidines synthesized via the one-pot method. Data sourced from[7]. |
Protocol 2: Stepwise Synthesis via a 4-Chloro Intermediate
This method provides a versatile route for introducing a wider range of amino substituents and is particularly useful for synthesizing N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones.[9]
Experimental Workflow
Caption: Stepwise synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones.
Detailed Protocol:
-
Formylation and Cyclization: Treat the starting 2-aminopyridone with a mixture of 85% formic acid and acetic anhydride. This step leads to the in situ cyclization to form the corresponding 2-hydro-4-oxo-pyridopyrimidine.[9]
-
Chlorination: Convert the 4-oxo intermediate to the 4-chloro-pyridopyrimidine by treating it with phosphorus oxychloride (POCl₃).[9]
-
Amination: React the 4-chloro intermediate with the desired amine in methanol under microwave irradiation to yield the final N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-one.[9]
Biological Activity and Signaling Pathways
4-amino substituted pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of several protein kinases implicated in cancer and inflammation. Understanding their mechanism of action is crucial for drug development.
RIPK2/NOD Signaling Pathway Inhibition
Certain pyrido[2,3-d]pyrimidin-7-one derivatives are effective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key enzyme in the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway.[4][5] This pathway is involved in pro-inflammatory responses.
Caption: Inhibition of the RIPK2/NOD signaling pathway by 4-amino substituted pyrido[2,3-d]pyrimidines.
EGFR Signaling Pathway Inhibition
Derivatives of pyrido[2,3-d]pyrimidine have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants that confer resistance to other therapies.[10]
Caption: Inhibition of the EGFR signaling pathway by 4-amino substituted pyrido[2,3-d]pyrimidines.
Quantitative Data on Kinase Inhibition:
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Pyrido[2,3-d]pyrimidin-7-one | RIPK2 | 8 ± 4 |
| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | 13 |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | 11.4 |
| Table 2: Inhibitory concentrations (IC₅₀) of representative 4-amino substituted pyrido[2,3-d]pyrimidines against various kinases. Data sourced from[4][6][10]. |
Conclusion
The synthetic protocols and biological insights provided in these application notes offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics based on the 4-amino substituted pyrido[2,3-d]pyrimidine scaffold. The versatility of the synthetic routes allows for the creation of diverse chemical libraries, and the known kinase inhibitory profiles of these compounds highlight their potential in precision medicine.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyridopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving dichloropyridopyrimidine scaffolds. Dichloropyridopyrimidines are crucial building blocks in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules. This document offers detailed protocols and quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the targeted functionalization of the pyridopyrimidine core.
Introduction to Cross-Coupling on Dichloropyridopyrimidines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds. When applied to dichloropyridopyrimidine systems, these reactions allow for the sequential and regioselective introduction of a wide variety of substituents. The reactivity of the two chlorine atoms on the pyridopyrimidine ring is influenced by their electronic environment and steric accessibility, which can be exploited to achieve selective mono- or di-substitution.
Generally, the chlorine atom at the C4 position of a pyrimidine ring is more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C2 or C6 position. This preferential reactivity allows for selective mono-functionalization under controlled conditions. Subsequent coupling at the less reactive position can often be achieved under more forcing conditions. The fused pyridine ring in pyridopyrimidines further modulates this reactivity, and the specific isomer of the dichloropyridopyrimidine will exhibit its own unique reactivity profile.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions on dichloropyridopyrimidine and related substrates. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridopyrimidines and Pyrimidines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 12 | 83 | [1] |
| 2,4-dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol (3:1) | 110 | 12 | 75 | [1] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 (MW) | 0.25 | 81 | [2] |
| 2,4-dichloropyrimidine | 4-tolylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 (MW) | 0.25 | 85 | [2] |
| 2,5-dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~70-90 | [3] |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines and Dichloropyridines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dichloro-4,6-pyrimidinediamine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 70-90 (Est.) | [4] |
| 2,5-dichloro-4,6-pyrimidinediamine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 70-90 (Est.) | [4] |
| 2,4-dichloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOtBu | Toluene | 100 | 12 | ~90 | [5] |
| 2-chloropyrimidine derivative | Various amines | Pd₂(dba)₃ (2-5) | RuPhos (4-10) | NaOtBu | 1,4-Dioxane | 80-110 | 12-24 | 60-95 | [6] |
Table 3: Sonogashira Coupling of Halogenated Pyridines and Pyrimidines (Representative Conditions)
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [7] |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 70 | [8] |
| 4-chloro-5-iodopyrimidin-2-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 70-90 (Est.) | [9] |
| Aryl Halide (I, Br, Cl) | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | - | TBAF | - (Solvent-free) | 80-120 | 0.5-2 | 70-95 | [10] |
Table 4: Heck Reaction of Aryl Halides with Alkenes (Representative Conditions)
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ | Methanol | 120 | - | Good | [4] |
| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 24 | High | [5] |
| Aryl Halide | Acrylate | Pd(OAc)₂ | - | Ag₂CO₃ | DMF | 120 | 24 | 60-90 | |
| Aryl Bromide | Styrene | Pd/MCOP | - | K₂CO₃ | DMF/H₂O | 100 | 12 | ~90 |
Experimental Protocols
The following protocols provide detailed methodologies for key cross-coupling reactions. Safety precautions should always be taken, and reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling of 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines[1]
This protocol describes the regioselective mono-arylation at the C6 position of a trihalogenated pyridopyrimidine.
Materials:
-
6-Halogeno-2,4-dichloropyrido[2,3-d]pyrimidine
-
Arylboronic acid (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Toluene (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 6-halogeno-2,4-dichloropyrido[2,3-d]pyrimidine (0.5 mmol), the arylboronic acid (0.525 mmol), potassium carbonate (0.75 mmol), and Pd(PPh₃)₄ (0.025 mmol).
-
Add anhydrous, degassed toluene (6 mL) to the flask.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2,4-dichloropyrido[2,3-d]pyrimidine.
Protocol 2: Buchwald-Hartwig Amination of Dichloropyrimidines (General Procedure)[4][6]
This protocol provides a general method for the mono-amination of a dichloropyrimidine substrate. Optimization of the ligand and base may be necessary for specific substrates.
Materials:
-
Dichloropyrimidine substrate (e.g., 2,5-dichloro-4,6-pyrimidinediamine)
-
Primary or secondary amine (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the dichloropyrimidine substrate and the amine to the flask.
-
Add the anhydrous solvent to the flask (to a concentration of approximately 0.1 M with respect to the pyrimidine).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Protocol 3: Sonogashira Coupling of Dichloro-heterocycles (General Procedure)[7][8][9]
This protocol outlines a general procedure for the Sonogashira coupling of a dichloro-heterocycle with a terminal alkyne. The choice of catalyst, co-catalyst, and base can influence the regioselectivity and efficiency of the reaction.
Materials:
-
Dichloro-pyridopyrimidine substrate
-
Terminal alkyne (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF or THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloro-pyridopyrimidine substrate, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Heck Reaction of Dichloro-heterocycles (General Procedure)[4][5]
This is a representative protocol for the Heck reaction of a dichloro-heterocycle with an alkene. The specific conditions will vary depending on the reactivity of the substrates.
Materials:
-
Dichloro-pyridopyrimidine substrate
-
Alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloro-pyridopyrimidine substrate, palladium catalyst, phosphine ligand (if used), and the base.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any inorganic salts and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of the cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scirp.org [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
One-Pot Synthesis of Substituted Pyrido[2,3-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrido[2,3-d]pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The protocols outlined below describe multi-component reactions (MCRs), which offer advantages such as high atom economy, simplified procedures, and reduced waste, aligning with the principles of green chemistry.[5]
Introduction to Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules and approved drugs, such as the CDK4/6 inhibitor Palbociclib, used in breast cancer treatment.[3][6][7] The development of efficient synthetic methodologies for this heterocyclic system is crucial for the discovery of new therapeutic agents.[8] One-pot, multi-component reactions have emerged as a powerful tool for the synthesis of these complex molecules from simple starting materials in a single step.[5][9] These reactions often proceed through a domino Knoevenagel-Michael-cyclization sequence.[1][10]
Protocol 1: Microwave-Assisted One-Pot Synthesis in an Aqueous Medium
This protocol details a rapid and efficient synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles via a three-component reaction under microwave irradiation.[1][10] Microwave-assisted synthesis often leads to shorter reaction times and higher yields compared to conventional heating methods.[1]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Materials and Reagents
-
Aromatic aldehydes
-
Malononitrile
-
4(6)-Aminouracil
-
Dimethylformamide (DMF)
-
Deionized water
Equipment
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filtration paper
Procedure
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4(6)-aminouracil (1 mmol) in DMF.
-
Place the flask in the microwave reactor.
-
Irradiate the mixture at 250 W. The temperature should reach approximately 120°C.[1]
-
Maintain the reaction for 5-10 minutes, monitoring the progress by thin-layer chromatography if desired.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting solid precipitate using a Buchner funnel.
-
Wash the solid product with boiling water to remove any impurities.[10]
-
Dry the purified product in an oven or under vacuum.
Data Presentation
Table 1: Synthesis of Substituted Pyrido[2,3-d]pyrimidines via Microwave Irradiation [1]
| Entry | Aromatic Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 5 | 95 |
| 2 | 4-CH₃-C₆H₄ | 8 | 90 |
| 3 | 4-OCH₃-C₆H₄ | 7 | 92 |
| 4 | 4-Cl-C₆H₄ | 5 | 94 |
| 5 | 4-NO₂-C₆H₄ | 10 | 88 |
| 6 | 3-NO₂-C₆H₄ | 10 | 86 |
| 7 | 2-Cl-C₆H₄ | 8 | 85 |
| 8 | 3-Br-C₆H₄ | 7 | 92 |
Protocol 2: Diammonium Hydrogen Phosphate (DAHP) Catalyzed Synthesis in Aqueous Media
This protocol describes an environmentally friendly, one-pot, three-component synthesis of substituted pyrido[2,3-d]pyrimidines using a catalytic amount of diammonium hydrogen phosphate (DAHP) in an aqueous medium.[1][10] This method avoids the use of harsh conditions and toxic solvents.[1]
Reaction Pathway
Caption: Domino Reaction Pathway for DAHP-Catalyzed Synthesis.
Materials and Reagents
-
Aromatic aldehydes
-
Malononitrile
-
4(6)-Aminouracil
-
Diammonium hydrogen phosphate (DAHP)
-
Ethanol
-
Deionized water
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Buchner funnel and flask
-
Filtration paper
Procedure
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4(6)-aminouracil (1 mmol), and diammonium hydrogen phosphate (10 mol%).
-
Add a mixture of ethanol and water as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction for 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the final product.
Data Presentation
Table 2: DAHP-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyrimidines [1]
| Entry | Aromatic Aldehyde (Ar) | Time (h) | Yield (%) |
| 1 | C₆H₅ | 4 | 92 |
| 2 | 4-CH₃-C₆H₄ | 5 | 88 |
| 3 | 4-OCH₃-C₆H₄ | 5 | 90 |
| 4 | 4-Cl-C₆H₄ | 4 | 93 |
| 5 | 4-NO₂-C₆H₄ | 6 | 85 |
| 6 | 3-NO₂-C₆H₄ | 6 | 84 |
| 7 | 2-Cl-C₆H₄ | 5 | 82 |
| 8 | 3-Br-C₆H₄ | 4 | 90 |
Protocol 3: Bismuth(III) Triflate Catalyzed One-Pot Synthesis
This protocol utilizes bismuth(III) triflate (Bi(OTf)₃) as an efficient and reusable catalyst for the one-pot, three-component synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.[11]
Experimental Workflow
Caption: Workflow for Bismuth(III) Triflate Catalyzed Synthesis.
Materials and Reagents
-
Aromatic aldehydes
-
Malononitrile
-
6-Amino-1,3-dimethyluracil
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Ethanol
Equipment
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thermometer
-
Buchner funnel and flask
-
Filtration paper
Procedure
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) in ethanol.
-
Add bismuth(III) triflate (10 mol%) to the mixture.[11]
-
Heat the reaction mixture to 80°C with continuous stirring.[11]
-
Monitor the reaction until completion (typically a few hours).
-
Once the reaction is complete, cool the flask to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Dry the purified product.
Data Presentation
Table 3: Bismuth(III) Triflate Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines [11]
| Entry | Aromatic Aldehyde (Ar) | Yield (%) |
| 1 | C₆H₅ | 90 |
| 2 | 4-Cl-C₆H₄ | 95 |
| 3 | 4-F-C₆H₄ | 93 |
| 4 | 4-Br-C₆H₄ | 92 |
| 5 | 4-NO₂-C₆H₄ | 95 |
| 6 | 4-CH₃-C₆H₄ | 85 |
| 7 | 4-OCH₃-C₆H₄ | 88 |
| 8 | 2,4-diCl-C₆H₃ | 94 |
Conclusion
The one-pot synthesis of substituted pyrido[2,3-d]pyrimidines through multi-component reactions offers a versatile and efficient approach for generating libraries of these medicinally important compounds. The protocols presented here, utilizing microwave irradiation, DAHP, or bismuth(III) triflate catalysis, provide researchers with several effective methods that can be adapted based on available equipment and desired environmental impact. These straightforward procedures, coupled with high yields, make them valuable tools in drug discovery and development.
References
- 1. scirp.org [scirp.org]
- 2. jocpr.com [jocpr.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions [orgchemres.org]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 11. scirp.org [scirp.org]
Application Notes: Synthesis of Potent EGFR Inhibitors Using a 4,7-Dichloropyrido[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has emerged as a critical target for cancer therapy.[4][5] The pyrido[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has been extensively explored for the development of ATP-competitive kinase inhibitors.[6][7] This document provides detailed protocols and application notes for the synthesis of novel EGFR inhibitors utilizing 4,7-Dichloropyrido[2,3-d]pyrimidine as a versatile starting material.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream pathways including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell proliferation and survival.[2][8] EGFR inhibitors competitively bind to the ATP-binding site in the kinase domain, blocking the autophosphorylation and activation of EGFR and thereby inhibiting downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of PIM-1 Kinase Inhibitors from 4,7-Dichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of PIM-1 kinase inhibitors derived from the versatile scaffold, pyrido[2,3-d]pyrimidine. The protocols outlined herein are intended to facilitate the development of novel therapeutic agents targeting PIM-1 kinase, a key regulator of cell survival and proliferation implicated in various cancers.
Introduction to PIM-1 Kinase and its Role in Cancer
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases, comprising three isoforms: PIM-1, PIM-2, and PIM-3. These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation, PIM kinases phosphorylate a wide array of substrates involved in critical cellular processes, including cell cycle progression, apoptosis, and cellular metabolism.
Dysregulation and overexpression of PIM-1 are frequently observed in a multitude of hematological malignancies and solid tumors. PIM-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter). This inhibition of apoptosis, coupled with the promotion of cell cycle progression through the phosphorylation of cell cycle regulators, contributes significantly to tumorigenesis and therapeutic resistance. Consequently, the development of potent and selective PIM-1 kinase inhibitors represents a promising avenue for cancer therapy.
The pyrido[2,3-d]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry for the design of various kinase inhibitors. Its structural features allow for versatile substitutions to optimize potency, selectivity, and pharmacokinetic properties. This document focuses on the synthetic route starting from 4,7-dichloropyrido[2,3-d]pyrimidine to generate potent PIM-1 inhibitors and details the subsequent biological evaluation.
PIM-1 Signaling Pathway
The diagram below illustrates the central role of PIM-1 in cell signaling pathways and highlights the point of intervention for PIM-1 inhibitors.
Caption: PIM-1 signaling pathway and the inhibitory action of targeted drugs.
Synthetic and Biological Evaluation Workflow
The following diagram outlines the general workflow for the synthesis of pyrido[2,3-d]pyrimidine-based PIM-1 inhibitors and their subsequent biological characterization.
Caption: General workflow for synthesis and evaluation of PIM-1 inhibitors.
Data Presentation: In Vitro Activity of Pyrido[2,3-d]pyrimidine PIM-1 Inhibitors
The following table summarizes the in vitro biological data for a selection of representative pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitors.
| Compound ID | PIM-1 IC₅₀ (nM) | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Cytotoxicity IC₅₀ (µM) vs. HepG2 |
| Compound 4 ¹ | 11.4 | 0.57 | 1.13 |
| Compound 10 ¹ | 17.2 | - | - |
| Compound 6 ¹ | 34.6 | - | - |
| Compound 11 ¹ | 21.4 | 1.31 | 0.99 |
| Staurosporine ¹ (Reference) | 16.7 | - | - |
¹Data sourced from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives.[1]
Experimental Protocols
A. Chemical Synthesis: General Procedure for Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a general synthetic route for the preparation of potent PIM-1 inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, adapted from published literature.[1] The synthesis commences with a key o-aminonicotinonitrile intermediate, which can be prepared from commercially available starting materials.
Step 1: Synthesis of the o-Aminonicotinonitrile Intermediate (A General Approach)
While a direct synthesis from this compound is complex, a common route to the core structure involves the construction from a substituted pyridine. A representative synthesis of a key intermediate is the cyclization of an N-cyclohexyl derivative with cyanoacetamide to yield a nicotinamide.[1]
Step 2: Acylation and Intramolecular Cyclization to form the Pyrido[2,3-d]pyrimidine Core
-
To a solution of the o-aminonicotinonitrile intermediate (0.01 mol) in a suitable solvent such as pyridine (20 mL), add the desired acid chloride (e.g., 2,4-dichlorobenzoyl chloride, 0.01 mol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified pyrido[2,3-d]pyrimidine derivative.
Note: The choice of acid chloride will determine the substituent at the 2-position of the pyrido[2,3-d]pyrimidine ring, which is crucial for PIM-1 inhibitory activity.
B. Biological Evaluation Protocols
1. In Vitro PIM-1 Kinase Assay (Luminescence-Based)
This protocol outlines a method to determine the biochemical potency (IC₅₀) of the synthesized compounds against PIM-1 kinase using a commercially available luminescent kinase assay kit.
-
Materials:
-
Recombinant human PIM-1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Suitable peptide substrate for PIM-1 (e.g., a BAD-derived peptide)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution to the appropriate wells. Include a DMSO-only control.
-
Add 2 µL of PIM-1 enzyme solution (concentration optimized for linear reaction kinetics).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the peptide substrate and ATP (final concentrations are typically near the Km for ATP).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the synthesized inhibitors on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
-
3. Western Blot Analysis for Phosphorylated BAD
This protocol is used to confirm the mechanism of action of the PIM-1 inhibitors by measuring the phosphorylation status of a key downstream target, BAD, at Ser112.
-
Materials:
-
Cancer cell line expressing PIM-1
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112) and anti-total BAD
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the PIM-1 inhibitor for a predetermined time (e.g., 2-6 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BAD or a loading control protein like GAPDH or β-actin.
-
References
Application Notes and Protocols for Cell-Based Evaluation of 4,7-Dichloropyrido[2,3-d]pyrimidine-Derived Inhibitors
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of potent and selective inhibitors targeting key biological molecules, particularly protein kinases.[1][2][3] Derivatives synthesized from the versatile 4,7-dichloropyrido[2,3-d]pyrimidine precursor have shown significant promise as anticancer agents by modulating cellular signaling pathways that are often dysregulated in cancer, such as those controlling cell proliferation, apoptosis, and the cell cycle.[1][3][4] These compounds frequently act as ATP-competitive inhibitors of kinases like PIM-1, Cyclin-Dependent Kinases (CDKs), EGFR, and VEGFR-2, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays essential for the preclinical evaluation of novel inhibitors derived from this scaffold. It includes a summary of quantitative data from published studies, detailed experimental protocols for key assays, and visual diagrams to illustrate critical workflows and biological pathways.
Quantitative Data Summary: Inhibitory Activities
The following tables summarize the reported in vitro biological activities of various pyrido[2,3-d]pyrimidine derivatives against cancer cell lines and specific kinase targets.
Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 0.57 | [5][7][8] |
| HepG2 (Liver) | 1.13 | [7][8] | |
| Compound 11 | MCF-7 (Breast) | 1.31 | [7][8] |
| HepG2 (Liver) | 0.99 | [7][8] | |
| Compounds 4, 6, 9, 10, 11 | MCF-7 (Breast) | 0.57–3.15 | [9] |
| Cyanopyridone 5a | MCF-7 (Breast) | 1.77 | [6] |
| HepG2 (Liver) | 2.71 | [6] | |
| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 | [6] |
| Fused Pyridopyrimidine 6b | HepG2 (Liver) | 2.68 | [6] |
| Fused Pyridopyrimidine 7b | MCF-7 (Breast) | 6.22 | [6] |
| Compound 3k | SW620 (Colon) | 12.5 | [7][10] |
| Compound 4a | SW620 (Colon) | 6.9 | [10] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 4 | PIM-1 | 11.4 | [5][9][11] |
| Compound 10 | PIM-1 | 17.2 | [5][9][11] |
| Compound 6 | PIM-1 | 34.6 | [9] |
| Compound 11 | PIM-1 | 21.4 | [9] |
| Staurosporine (Control) | PIM-1 | 16.7 | [5][9] |
| Compound 70 | CDK4/D3 | 0.8 | [3] |
| CDK6/D3 | 2.0 | [3] | |
| Compound 71 | CDK4/D3 | 2.7 | [3] |
| CDK6/D3 | 4.8 | [3] | |
| PD180970 | p210Bcr-Abl | 170 | [3] |
Visualized Workflows and Pathways
To facilitate a clear understanding of the experimental process and the targeted biological mechanisms, the following diagrams are provided.
Caption: High-level workflow for evaluating novel pyrido[2,3-d]pyrimidine inhibitors.
Caption: Inhibition of a generic kinase signaling pathway by a pyridopyrimidine derivative.
Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.
Experimental Protocols
The following are detailed protocols for key cell-based assays used to characterize pyrido[2,3-d]pyrimidine-derived inhibitors.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A-549, HCT-116).[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).[1]
-
96-well clear-bottom cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[7] Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control (medium with DMSO).[12]
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[13]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][13]
-
Formazan Solubilization: Remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1][7] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells (100% viability).[12][13] Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[1]
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It is used to confirm if the cytotoxic effect of an inhibitor is due to the induction of apoptosis.[5]
Materials:
-
Cancer cell lines.
-
Test compound and vehicle control (DMSO).
-
6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its predetermined IC50 concentration for a specified period (e.g., 24 or 48 hours).[1] Include an untreated or vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the effect of an inhibitor on cell cycle progression. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Materials:
-
Cancer cell lines.
-
Test compound and vehicle control (DMSO).
-
6-well plates.
-
PBS.
-
Ice-cold 70% ethanol.
-
PI/RNase A staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.[1] Incubate overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[1] Incubate in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[1] The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific target kinase.[2] Assays are often fluorescence-based or luminescence-based (e.g., measuring ATP consumption).[1]
Materials:
-
Purified recombinant target kinase (e.g., PIM-1, CDK4/6).
-
Specific kinase substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
Assay microplate (e.g., 384-well).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Microplate reader (fluorescence or luminescence).
Procedure:
-
Reaction Setup: In a microplate, combine the target kinase, its specific substrate, and the test inhibitor at various concentrations in the reaction buffer.[1][2]
-
Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP.[1][12]
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).[2][12]
-
Reaction Termination & Detection: Stop the reaction and add a detection reagent according to the manufacturer's protocol. This reagent generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate or the amount of ATP remaining.[1]
-
Measurement: Read the signal using a compatible microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficacy Testing of 4,7-Dichloropyrido[2,3-d]pyrimidine Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,7-dichloropyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pyrido[2,3-d]pyrimidine analogs with significant therapeutic potential.[1] Many of these derivatives have been developed as potent kinase inhibitors, targeting key regulators of cellular signaling pathways implicated in cancer and other proliferative diseases.[2][3] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2][4]
This document provides detailed application notes and protocols for conducting preclinical efficacy studies of this compound analogs in relevant animal models. The focus is on providing standardized methodologies for generating robust and reproducible data to support drug development programs.
Targeted Signaling Pathways
A thorough understanding of the molecular targets of the investigational compounds is crucial for selecting appropriate animal models and designing relevant efficacy studies.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates downstream signaling cascades, principally the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR pathway is a common driver of tumorigenesis in various cancers.[7]
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels.[8] This process is critical for tumor growth and metastasis.[9] VEGFR-2 is considered the primary receptor mediating the pro-angiogenic effects of VEGF.[8]
CDK4/6 Signaling Pathway
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[10] In complex with Cyclin D, they phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[10] Overactivation of the CDK4/6-Cyclin D-Rb pathway is a common feature of cancer cells.[11]
Data Presentation: In Vivo Efficacy of Pyrido[2,3-d]pyrimidine Analogs
The following tables summarize quantitative data from preclinical studies of representative pyrido[2,3-d]pyrimidine analogs.
Table 1: Efficacy of CDK4/6 Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes |
| Palbociclib | Medulloblastoma (MYC-amplified) | Nude Mice (Orthotopic) | Patient-Derived Xenograft (PDX) | 100 mg/kg, p.o., daily | Significant extension of survival.[12][13] |
| Palbociclib | Breast Cancer (ER+) | Nude Mice (Subcutaneous) | HCC827 | 100 mg/kg, i.g., daily for 3 weeks | Significant tumor growth inhibition.[14] |
| Palbociclib | Various Solid Tumors | PDX Mice | Patient-Derived Xenograft (PDX) | 100 mg/kg, p.o., 5 days/week | Synergistic anti-tumor effect in combination with sunitinib.[15] |
| Abemaciclib | Breast Cancer (ER+) | Nude Mice (Subcutaneous) | ZR-75-1 | 75 mg/kg, p.o., daily | Tumor regression.[1] |
| Abemaciclib | Ewing's Sarcoma | Nude Mice (Subcutaneous) | RD-ES | 50 mg/kg, p.o., daily | Stable disease as a single agent; durable response with chemotherapy.[16][17] |
| Abemaciclib | Non-Small Cell Lung Cancer | Athymic Nude Mice (Subcutaneous) | H460 | Not specified | Synergistic delay in tumor regrowth in combination with radiation.[18] |
Table 2: Efficacy of EGFR and VEGFR Inhibitors in Xenograft Models
| Compound | Target(s) | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes |
| PD173074 | FGFR1, FGFR3, VEGFR2 | Small Cell Lung Cancer | Nude Mice (Subcutaneous) | H-69 | Daily oral administration for 28 days | Induced complete responses in 50% of mice.[19][20] |
| PD173074 | FGFR1, FGFR3, VEGFR2 | FGFR1-amplified Lung Cancer | Nude Mice (Subcutaneous) | FGFR1-amplified cells | 100 mg/kg, p.o., twice daily | Resulted in tumor shrinkage.[21] |
| ZD4190 | VEGFR | Colon Cancer | Nude Mice (Subcutaneous) | HCT8/S11 | 50 mg/kg, p.o., daily for 21 days | Significant anti-tumor activity.[4][9][22] |
| ZD4190 | VEGFR | Lung Cancer | Nude Mice (Subcutaneous) | LNM35 | 50 mg/kg, p.o., daily for 21 days | Significant anti-tumor activity.[9] |
| AG013736 | VEGFR, PDGFR | Pancreatic Islet Cell Tumor | RIP-Tag2 Transgenic Mice | Spontaneous | 25 mg/kg, i.p., twice daily for 7 days | Greater than 70% decrease in vascular density.[23] |
Experimental Protocols
General Workflow for Xenograft Efficacy Studies
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model, which is widely used for initial efficacy screening of anticancer compounds.
Objective: To evaluate the anti-tumor efficacy of a this compound analog in a subcutaneous human tumor xenograft model.
Materials:
-
Selected human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Test compound (this compound analog)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium until approximately 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Compound Administration:
-
Prepare the test compound in the appropriate vehicle at the desired concentrations.
-
Administer the compound to the treatment groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Administer an equal volume of the vehicle to the control group.
-
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days throughout the study. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant distress or more than 20% body weight loss.
-
Tumor Excision and Analysis: At the end of the study, excise the tumors, weigh them, and, if required, fix them in formalin for histopathological analysis or snap-freeze them for molecular analysis (e.g., Western blotting, RT-qPCR).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
Protocol 2: Orthotopic Xenograft Model
Orthotopic models involve implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant tumor microenvironment.
Objective: To evaluate the efficacy of a this compound analog in a more physiologically relevant orthotopic tumor model.
Materials:
-
Same as Protocol 1, with the addition of surgical instruments and appropriate anesthesia.
-
Imaging modality for monitoring tumor growth (e.g., bioluminescence imaging, ultrasound).
Procedure:
-
Cell Culture and Preparation: As described in Protocol 1. For bioluminescence imaging, cells should be transduced to express luciferase.
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision to expose the target organ (e.g., pancreas, lung, brain).
-
Inject a small volume (e.g., 10-20 µL) of the cell suspension directly into the organ.
-
Suture the incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality at regular intervals.
-
Randomization and Treatment: Once tumors are established and reach a predetermined size or signal intensity, randomize the mice and begin treatment as described in Protocol 1.
-
Data Collection and Analysis: Monitor tumor progression and animal health as in Protocol 1. At the study endpoint, collect tumors and relevant organs for analysis of primary tumor growth and metastasis.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preclinical evaluation of this compound analogs in animal models. A systematic approach, incorporating well-characterized models and robust experimental design, is essential for advancing promising candidates into clinical development. Careful consideration of the compound's mechanism of action and the selection of appropriate tumor models will maximize the predictive value of these preclinical studies.
References
- 1. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Abemaciclib is Active in Preclinical Models of Ewing’s Sarcoma via Multi-pronged Regulation of Cell Cycle, DNA Methylation, and Interferon Pathway Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rndsystems.com [rndsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Pyrido[2,3-d]pyrimidine Derivatives with Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of pyrido[2,3-d]pyrimidine derivatives, a promising class of compounds, against various kinase targets implicated in cancer and other diseases. The provided information is intended to guide researchers in performing and interpreting molecular docking studies to accelerate the discovery of novel kinase inhibitors.
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Many derivatives have been synthesized and evaluated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), Cyclin-Dependent Kinase 4/6 (CDK4/6), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[1][2][3] Molecular docking is a crucial computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.
Kinase Signaling and the Role of Pyrido[2,3-d]pyrimidine Inhibitors
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, leading to uncontrolled cell proliferation, survival, and migration.[4] Pyrido[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of several key kinases involved in oncogenic signaling pathways.
Below is a diagram illustrating a simplified kinase signaling pathway and the point of intervention for pyrido[2,3-d]pyrimidine inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and their target kinases. This data is crucial for establishing structure-activity relationships (SAR) and validating the results of molecular docking studies.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | HepG-2 | 0.3 | [2] |
| PC-3 | 6.6 | [2] | |
| HCT-116 | 7 | [2] | |
| 5e | MCF-7 | 1.39 ± 0.08 | [5] |
| Non-fused pyridone 5a | MCF-7 | 1.77 ± 0.1 | [5] |
| 6b | HepG2 | 2.68 | [6] |
| Compound 4 | MCF-7 | 0.57 | [3] |
| Compound 11 | HepG2 | 0.99 | [3] |
| Pyrido[2,3-d]triazolo pyrimidinones | HepG2 | 0.72-0.95 | [7][8] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Non-fused pyridone 5e | VEGFR-2 | 124 ± 11 | [5] |
| HER-2 | 77 ± 3 | [5] | |
| Non-fused pyridone 5a | VEGFR-2 | 217 ± 20 | [5] |
| HER-2 | 168 ± 9 | [5] | |
| PD180970 | Bcr/Abl | 2.5 | [1] |
| PD173955 | Bcr/Abl | 2.5 | [1] |
| Compound 4 | PIM-1 | 11.4 | [3] |
| Compound 10 | PIM-1 | 17.2 | [3] |
Table 3: Molecular Docking Scores of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Series | Target Kinase | Docking Score (kcal/mol) | Reference |
| Pyrido[2,3-d]triazolo pyrimidinones | EGFR | -9.6 to -10.2 | [7][8] |
Experimental Protocols
Molecular Docking Protocol
This protocol outlines a general workflow for performing molecular docking studies of pyrido[2,3-d]pyrimidine derivatives with a target kinase.
1. Software and Hardware Requirements:
-
Molecular Graphics Software: UCSF Chimera or PyMOL for visualization and preparation of receptor and ligand files.
-
Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking. Other options include MOE (Molecular Operating Environment).[2]
-
Computational Resources: A standard desktop computer is typically sufficient for docking single or small batches of ligands.
2. Receptor Preparation:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target kinase domain from the Protein Data Bank (PDB). For example, the PDB ID for VEGFR-2 is 4ASD and for EGFR is 1M17.
-
Prepare the Receptor:
-
Load the PDB file into UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms to the protein.
-
Assign partial charges to the atoms (e.g., using the AMBER force field).
-
Save the prepared receptor in a suitable format, such as PDBQT for AutoDock Vina.
-
3. Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structure of the pyrido[2,3-d]pyrimidine derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Add Hydrogens and Charges: Add hydrogen atoms and compute Gasteiger charges for the ligand.
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.
4. Grid Generation:
-
Define the Binding Site: Identify the ATP-binding site of the kinase, which is typically a hydrophobic pocket with key hydrogen-bonding residues. The location of the co-crystallized ligand in the original PDB file can be used to define the center of the binding site.
-
Generate the Grid Box: Create a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the active site.
5. Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
6. Analysis of Results:
-
Binding Affinity: The primary output of the docking simulation is the binding affinity (or docking score) in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
-
Binding Mode Analysis: Visualize the top-ranked docking poses in complex with the receptor using software like PyMOL or UCSF Chimera.
-
Interaction Analysis: Identify the key molecular interactions between the ligand and the receptor, such as:
-
Hydrogen bonds: Look for hydrogen bonds between the ligand and key residues in the hinge region of the kinase (e.g., the backbone amide of a specific amino acid).
-
Hydrophobic interactions: Identify hydrophobic interactions between the pyrido[2,3-d]pyrimidine core and other aromatic or aliphatic side chains of the ligand with hydrophobic residues in the binding pocket.
-
Pi-stacking and other interactions: Analyze for other non-covalent interactions that contribute to the binding affinity.
-
In Vitro Kinase Assay Protocol (General)
This protocol provides a general outline for an in vitro kinase assay to determine the IC50 value of a compound.
-
Reagents and Materials:
-
Purified recombinant kinase enzyme.
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (containing MgCl2, MnCl2, DTT, etc.).
-
Test compound (pyrido[2,3-d]pyrimidine derivative) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
The signal is inversely proportional to the amount of kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability (MTT) Assay Protocol
This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, HepG2) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine derivative (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
By combining molecular docking studies with in vitro biological assays, researchers can effectively identify and optimize novel pyrido[2,3-d]pyrimidine derivatives as potent and selective kinase inhibitors for therapeutic development.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3- D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - Zagazig University Digital Repository [publications.zu.edu.eg]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this important heterocyclic compound. The following guides and FAQs address common issues encountered during the synthesis, drawing from established chemical literature and best practices.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable method involves a two-step synthesis. The first step is the construction of the pyrido[2,3-d]pyrimidine core to form pyrido[2,3-d]pyrimidine-4,7-dione. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to yield the desired this compound.
Q2: My yield of this compound is consistently low. What are the most likely causes?
A2: Low yields can arise from several factors:
-
Incomplete Chlorination: The conversion of the di-hydroxy precursor to the di-chloro product may not have gone to completion.
-
Side Reactions: Over-chlorination or the formation of other byproducts can consume starting material and complicate purification.
-
Hydrolysis: The chloro-substituents are susceptible to hydrolysis back to the hydroxyl group during the work-up if not performed under sufficiently anhydrous conditions until the excess chlorinating agent is quenched.
-
Purification Losses: Significant amounts of product may be lost during recrystallization or chromatography if the conditions are not optimized.
Q3: I am observing multiple spots on my TLC after the chlorination reaction. What could they be?
A3: Besides your desired product and unreacted starting material (pyrido[2,3-d]pyrimidine-4,7-dione), you may be seeing:
-
Mono-chlorinated intermediates: 4-chloro-7-hydroxypyrido[2,3-d]pyrimidine or 7-chloro-4-hydroxypyrido[2,3-d]pyrimidine.
-
Polymeric byproducts: High temperatures can sometimes lead to the formation of insoluble, tar-like substances.
-
Hydrolyzed product: If moisture is present during work-up, you may see the formation of the starting dione.
Q4: How can I best purify the crude this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the compound is soluble at high temperatures but poorly soluble at room temperature is ideal. Common solvents for similar compounds include ethanol, acetone, or mixtures like ethyl acetate/hexane.[1] If recrystallization does not remove all impurities, silica gel column chromatography is recommended.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step
If you are experiencing a low yield of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Verify Starting Material Purity: Impurities in the pyrido[2,3-d]pyrimidine-4,7-dione can interfere with the chlorination reaction. It is advisable to purify the dione by recrystallization before proceeding.
-
Ensure Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Ensure all glassware is oven-dried and reagents are anhydrous. The presence of moisture can consume the POCl₃ and lead to the formation of phosphoric acid and HCl, which can complicate the reaction.
-
Optimize Reaction Conditions:
-
Excess POCl₃: Ensure a sufficient excess of POCl₃ is used (typically 5-10 equivalents) to drive the reaction to completion.
-
Addition of a Base: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can scavenge the HCl generated during the reaction and may improve yields.
-
Temperature and Time: The reaction often requires high temperatures (refluxing POCl₃, ~106 °C). If the reaction is incomplete, consider increasing the reaction time and monitoring by TLC.
-
-
Refine Work-up and Purification:
-
Quenching: The reaction should be cooled to room temperature and then quenched by slowly pouring it onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.
-
Extraction: Once the excess POCl₃ is decomposed, the product should be extracted promptly into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: If the crude product is an oil or fails to crystallize, this often indicates the presence of impurities. Purifying the crude material by column chromatography before attempting recrystallization can be beneficial.
-
Issue 2: Formation of Side Products
The presence of multiple spots on a TLC plate indicates a complex reaction mixture.
Caption: Decision tree for identifying side products.
Potential Side Products and Solutions:
-
Unreacted Starting Material (Pyrido[2,3-d]pyrimidine-4,7-dione): This will appear as a more polar spot on the TLC plate.
-
Solution: Increase reaction time, temperature, or the excess of POCl₃.
-
-
Mono-chlorinated Intermediates: These are also more polar than the desired product.
-
Solution: Similar to addressing unreacted starting material, drive the reaction to completion with more forcing conditions.
-
-
Over-chlorinated Products: While less common for this specific scaffold, it is a possibility with prolonged reaction times at high temperatures.
-
Solution: Reduce reaction time and monitor the reaction progress carefully by TLC.
-
-
Polymeric Tar: This is often a result of decomposition at high temperatures.
-
Solution: Ensure the reaction temperature does not significantly exceed the reflux temperature of POCl₃. If a solvent is used, ensure it is appropriate for the reaction temperature.
-
Experimental Protocols
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-4,7-dione
A common method for the synthesis of the pyrido[2,3-d]pyrimidine-4,7-dione precursor involves the condensation of a suitable aminopyrimidine derivative with a malonic acid derivative. For instance, the reaction of 6-aminouracil with diethyl malonate can be employed.
Protocol:
-
In a round-bottom flask, combine 6-aminouracil and a slight excess of diethyl malonate in a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude pyrido[2,3-d]pyrimidine-4,7-dione.
-
Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.
Step 2: Synthesis of this compound
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place the dry pyrido[2,3-d]pyrimidine-4,7-dione.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline, 0.1-0.2 equivalents).
-
Heat the mixture to reflux (approximately 106 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The product should have a higher Rf value than the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice in a large beaker within a fume hood.
-
Once the exothermic reaction has subsided, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of the chlorination step. The data is compiled from general knowledge of similar reactions reported in the literature.
Table 1: Effect of Reagent Stoichiometry on Yield
| Equivalents of POCl₃ | Presence of Base | Typical Yield Range (%) | Notes |
| 3 | No | 40-60 | Incomplete reaction is common. |
| 5 | No | 60-75 | Improved yield, but may still be incomplete. |
| 5 | Yes (0.2 eq) | 70-85 | Base scavenges HCl, often leading to a cleaner reaction. |
| 10 | Yes (0.2 eq) | 80-90 | Generally good for driving the reaction to completion. |
Table 2: Effect of Reaction Temperature and Time on Yield
| Temperature (°C) | Time (h) | Typical Yield Range (%) | Notes |
| 80 | 6 | 30-50 | Reaction is often slow and incomplete. |
| 106 (Reflux) | 2 | 60-70 | Incomplete reaction may still be an issue. |
| 106 (Reflux) | 6 | 80-90 | Generally sufficient for complete conversion. |
| >120 | 6 | 50-70 | Increased risk of side product formation and decomposition. |
References
Technical Support Center: Purification of 4,7-Dichloropyrido[2,3-d]pyrimidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of 4,7-dichloropyrido[2,3-d]pyrimidine and its intermediates. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common purification techniques for this compound intermediates?
The two most widely employed purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[1] The choice between these methods typically depends on the nature and quantity of the impurities present. For removal of solid impurities or when a highly pure crystalline product is desired, recrystallization is often the preferred method. Column chromatography is more suitable for separating the desired compound from impurities with similar solubility profiles.
Q2: I'm having trouble with the recrystallization of my this compound intermediate. What are some common issues and how can I resolve them?
Several common issues can arise during recrystallization. Here's a troubleshooting guide to address them:
-
Poor Solubility: If your compound is poorly soluble in a single solvent, a solvent mixture can be effective. For instance, you can dissolve your compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a hot solvent in which it is less soluble (e.g., hexane) until turbidity is observed. Then, allow the solution to cool slowly.[1] Screening a wider range of solvents with varying polarities is also recommended. Common recrystallization solvents for related compounds include ethanol, acetone, and 1,4-dioxane.[1]
-
Rapid Precipitation as an Amorphous Solid or Oil: This is often caused by supersaturation or a large temperature gradient. To encourage crystal growth, a slow cooling process is crucial. Allow the flask to cool to room temperature on the benchtop before gradually moving it to an ice bath.[1] Using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature can also help. Seeding the solution with a small crystal of the pure compound can be an effective way to induce proper crystallization.[1]
-
Persistent Impurities After Recrystallization: If you still observe significant impurities by TLC or NMR analysis after one recrystallization, a second recrystallization using a different solvent system may be necessary. If impurities have very similar solubility profiles to your desired product, column chromatography is likely the better purification technique.[1]
Q3: How can I optimize column chromatography for the purification of my this compound intermediate?
Optimizing column chromatography is key to achieving good separation. Here are some tips:
-
Choosing the Right Mobile Phase: A common mobile phase for pyrido[2,3-d]pyrimidine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] The ideal ratio should be determined by preliminary thin-layer chromatography (TLC) analysis. For better separation of polar compounds, you can decrease the proportion of the polar solvent. Conversely, for less polar compounds, a slight increase in the polar solvent may be beneficial.[1]
-
Streaking or Tailing on the TLC Plate and Column: This is often a result of overloading the stationary phase or strong interactions between your compound and the silica gel, which can occur with highly polar, acidic, or basic compounds. To mitigate this, reduce the amount of material loaded onto your TLC plate and column. Modifying the mobile phase by adding a small amount of a polar solvent like methanol can help reduce tailing for polar compounds. For acidic compounds, adding a small amount of acetic acid can improve peak shape, while for basic compounds, a small amount of triethylamine or pyridine is often beneficial.[1]
-
Separating Closely Eluting Impurities: To improve the resolution of spots that are close together on a TLC plate, you can try optimizing the mobile phase as described above. Using a finer mesh silica gel for your column can also enhance separation.
Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
While specific impurities will depend on the synthetic route, some general possibilities include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.
-
Monochloro- or Trichlorinated Byproducts: Depending on the chlorination conditions, you may have under- or over-chlorinated species. Optimizing reaction time and temperature can help minimize these.
-
Hydrolyzed Product: Moisture can lead to the hydrolysis of the chloro-substituents, regenerating the corresponding hydroxy- or oxo- derivatives. Ensuring anhydrous reaction conditions is important to prevent this.
Data Presentation
The following table provides a template for summarizing quantitative data from purification experiments. Researchers can adapt this table to their specific needs to compare the effectiveness of different purification techniques.
| Purification Method | Solvent/Eluent System | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) | Notes |
| Recrystallization | Ethanol | 85% | 95% | 70% | Single recrystallization. |
| Recrystallization | Ethyl Acetate/Hexane | 85% | 98% | 65% | Slow cooling yielded larger crystals. |
| Column Chromatography | Silica Gel | 85% | 99.5% | 50% | Gradient elution: 10-30% Ethyl Acetate in Hexane. |
| Charcoal Treatment & Wash | Heptane/Water | 90% | 99.9% | 85% | Based on a procedure for a related compound.[2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent system in which the this compound intermediate is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation. For improved yield, the flask can then be placed in an ice bath.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The mobile phase composition should be determined based on prior TLC analysis.[1]
-
Column Packing: Pour the silica gel slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.[1]
-
Sample Loading: Dissolve the crude this compound intermediate in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed compound to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound intermediate.
Visualizations
Caption: Recrystallization Workflow
Caption: Column Chromatography Workflow
References
Technical Support Center: Overcoming Poor Solubility of 4,7-Dichloropyrido[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4,7-dichloropyrido[2,3-d]pyrimidine derivatives. These compounds, often investigated as potent kinase inhibitors, typically exhibit low aqueous solubility, which can present significant challenges during in vitro screening and preclinical development.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound derivatives is primarily due to their chemical structure. These molecules are aromatic heterocyclic compounds that are largely non-polar. The presence of chlorine atoms further increases the lipophilicity of the molecule. While the nitrogen atoms in the pyrimidine and pyridine rings can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to low solubility in water.
Q2: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my kinase assay. What can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. To troubleshoot this:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, typically below 1%, although some highly insoluble compounds may precipitate even at these levels.
-
Use a co-solvent: Consider adding a water-miscible organic co-solvent to your aqueous buffer to increase the solubility of your compound.
-
Prepare a nanosuspension: This technique involves creating a fine dispersion of the drug particles in a liquid medium, which can improve the dissolution rate.
-
Employ cyclodextrin complexation: Cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in water.
Q3: How does pH impact the solubility of my this compound derivative?
A3: The solubility of nitrogen-containing heterocyclic compounds like pyrido[2,3-d]pyrimidines can be pH-dependent. The nitrogen atoms in the rings can be protonated at acidic pH, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to a more acidic range may increase the solubility of your compound. However, it is crucial to ensure that the chosen pH does not negatively affect your experimental system (e.g., enzyme activity, cell viability).
Q4: What are some alternative solvents to DMSO for stock solutions?
A4: While DMSO is a common choice, other organic solvents can be used to prepare stock solutions of poorly soluble compounds. These include:
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
The choice of solvent will depend on the specific derivative and the requirements of the downstream application. It is important to consider the potential toxicity of the solvent to your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to poor compound solubility.
Root Cause: The compound is precipitating in the cell culture medium, leading to variable and inaccurate concentrations of the active compound.
Solutions:
-
Visual Inspection: Before and after adding the compound to the cell culture medium, visually inspect the solution for any signs of precipitation (e.g., cloudiness, particles).
-
Solubility Enhancement Techniques:
-
Co-solvents: Prepare a stock solution in a suitable organic solvent and then dilute it into the cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5%).
-
Cyclodextrin Complexation: Prepare an inclusion complex of your compound with a cyclodextrin to increase its aqueous solubility.
-
Nanosuspensions: Formulate the compound as a nanosuspension to improve its dissolution rate and bioavailability in the cell culture medium.[1][2]
-
-
Sonication: Briefly sonicate the final solution before adding it to the cells to help dissolve any small precipitates.
Issue 2: Difficulty in achieving desired concentrations for in vivo studies.
Root Cause: The low aqueous solubility of the compound makes it challenging to prepare a formulation suitable for animal dosing that can achieve therapeutic concentrations.
Solutions:
-
Formulation Strategies:
-
Co-solvent Systems: Use a mixture of water-miscible solvents to dissolve the compound. Common co-solvents for in vivo use include polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), and ethanol.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
-
Nanosuspensions: This technique can significantly improve the oral bioavailability of poorly soluble drugs.[1][2]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier can improve its dissolution rate.
-
-
Salt Formation: If the compound has a basic functional group, forming a salt with a pharmaceutically acceptable acid can increase its aqueous solubility.
Quantitative Data on Solubility Enhancement
Table 1: Solubility of a Representative Kinase Inhibitor in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| 0.1 N HCl | 15 |
| DMSO | > 10,000 |
| Ethanol | 50 |
| PEG400 | 2,500 |
Table 2: Impact of Formulation on Apparent Aqueous Solubility
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated Drug | < 1 | - |
| 20% PEG400 in Water | 25 | > 25 |
| 10% HP-β-Cyclodextrin | 150 | > 150 |
| Nanosuspension | 50 (effective concentration) | > 50 |
| Solid Dispersion (1:5 drug to polymer ratio) | 80 | > 80 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by the Anti-Solvent Precipitation Method
-
Dissolve the Drug: Dissolve the this compound derivative in a suitable organic solvent (e.g., acetone, methanol) to prepare the organic phase.
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant high-speed stirring.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolve Components: Dissolve both the this compound derivative and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and dissolution rate.
Protocol 3: Cyclodextrin Complexation by the Kneading Method
-
Prepare a Paste: Add a small amount of a hydroalcoholic solution to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar to form a paste.
-
Add the Drug: Add the this compound derivative to the paste.
-
Knead: Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Characterize the complex for inclusion efficiency and enhanced solubility.
Signaling Pathway and Experimental Workflow Diagrams
Pyrido[2,3-d]pyrimidine derivatives are often investigated as inhibitors of various protein kinases involved in cancer cell signaling. Two key pathways frequently targeted are the PI3K/AKT/mTOR and BCR-ABL pathways.
Caption: PI3K/AKT/mTOR signaling pathway.
Caption: BCR-ABL signaling pathway.
Caption: Experimental workflow for solubility enhancement.
References
Technical Support Center: Synthesis of Pyrido[2,3-d]pyrimidines
Welcome to the Technical Support Center for Pyrido[2,3-d]pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of a 4-aminopyrido[2,3-d]pyrimidine core?
A common and effective method for the synthesis of the pyrido[2,3-d]pyrimidine core involves the cyclization of 2-amino-3-cyanopyridine with a suitable one-carbon synthon. Reagents such as formamide, formic acid, or acetic anhydride are frequently used for this transformation.[1][2]
Q2: My reaction yield is consistently low. What are the potential general causes?
Low yields in pyrido[2,3-d]pyrimidine synthesis can stem from several factors. It is crucial to systematically investigate the following:
-
Purity of Starting Materials: Ensure the 2-amino-3-cyanopyridine and the cyclizing reagent are of high purity. Impurities in the starting materials can lead to side reactions and inhibit the desired transformation.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all contribute to low yields.[3]
-
Moisture: The presence of water in the reaction mixture can lead to hydrolysis of the starting material or intermediates.[3]
-
Work-up and Purification: Product loss can occur during extraction, crystallization, and chromatographic purification.[3]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material (e.g., 2-amino-3-cyanopyridine) and the formation of the desired pyrido[2,3-d]pyrimidine product.[1] Mass spectrometry (MS) can also be used to identify the molecular ions of the product and any major byproducts in the reaction mixture.[3]
Troubleshooting Guides for Side Reactions
This section provides detailed guidance on identifying and mitigating common side reactions encountered during the synthesis of pyrido[2,3-d]pyrimidines.
Issue 1: Formation of 2-Aminonicotinamide Impurity
Symptom: You observe a significant amount of a byproduct with a molecular weight corresponding to the hydrolysis of the nitrile group in your 2-amino-3-cyanopyridine starting material.
Description: One of the most common side reactions is the hydrolysis of the nitrile group of 2-amino-3-cyanopyridine to the corresponding amide, 2-aminonicotinamide. This is particularly prevalent when using acidic conditions (e.g., formic acid) or if there is residual water in the reaction mixture at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing 2-aminonicotinamide formation.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Control Acidity: If using acidic reagents like formic acid, consider reducing the concentration or reaction time. Alternatively, explore milder cyclization agents.
-
Temperature Control: High temperatures can accelerate the rate of hydrolysis. Optimize the reaction temperature to favor the desired cyclization over the hydrolysis side reaction.
Issue 2: Dimerization of Starting Material or Product
Symptom: You observe byproducts with molecular weights corresponding to dimers of your starting material or product in your mass spectrometry analysis.
Description: Aminopyridines, especially under acidic conditions, can be susceptible to self-condensation or dimerization reactions. These reactions can lead to a complex mixture of byproducts that are often difficult to separate from the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dimerization.
Preventative Measures:
-
Control Reactant Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby reducing the likelihood of dimerization.
-
Optimize Temperature: Carefully control the reaction temperature, as higher temperatures can sometimes promote these side reactions.
Issue 3: Formation of N-Oxide Impurities
Symptom: You detect impurities with a molecular weight 16 units higher than your expected product, suggesting oxidation of a nitrogen atom.
Description: The pyridine and pyrimidine rings in the pyrido[2,3-d]pyrimidine scaffold contain nitrogen atoms that can be susceptible to oxidation, leading to the formation of N-oxides. This can occur if oxidizing agents are present as impurities in the starting materials or solvents, or if the reaction is exposed to air at high temperatures. Common oxidizing agents that can lead to N-oxide formation include peroxides (e.g., hydrogen peroxide) and peroxy acids (e.g., m-CPBA).[4][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing N-oxide formation.
Preventative Measures:
-
Use High-Purity Reagents: Ensure that all solvents and reagents are free from oxidizing impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) will minimize exposure to atmospheric oxygen, especially at elevated temperatures.
-
Avoid Oxidizing Agents: Be mindful of any reagents used in the synthesis or work-up that could act as oxidizing agents.
Data Presentation
The following table summarizes the potential impact of reaction parameters on the formation of common side products.
| Reaction Parameter | Effect on Nitrile Hydrolysis | Effect on Dimerization | Effect on N-Oxide Formation |
| ↑ Temperature | Increased Rate | Increased Rate | Increased Rate (with O₂) |
| ↑ Reaction Time | Increased Conversion | Increased Conversion | Increased Conversion |
| ↑ Water Content | Significantly Increased | Minimal Effect | Minimal Effect |
| ↑ Reactant Conc. | Minimal Effect | Significantly Increased | Minimal Effect |
| Presence of Acid | Increased Rate | May Increase Rate | Minimal Effect |
| Presence of O₂ | Minimal Effect | Minimal Effect | Significantly Increased |
Experimental Protocols
Synthesis of 4-Aminopyrido[2,3-d]pyrimidine from 2-Amino-3-cyanopyridine and Formamide
This protocol provides a general procedure for the synthesis of 4-aminopyrido[2,3-d]pyrimidine.
Materials:
-
2-Amino-3-cyanopyridine
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-amino-3-cyanopyridine (1.0 eq) and formamide (10-20 eq) is heated at 180-200 °C for 4-6 hours.
-
The progress of the reaction should be monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield pure 4-aminopyrido[2,3-d]pyrimidine.[1]
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the reaction has gone to completion by extending the reaction time. Also, verify the purity of the 2-amino-3-cyanopyridine.
-
Product Contamination: If the product is contaminated with unreacted starting material, ensure the reaction was heated at the appropriate temperature for a sufficient amount of time. If byproducts are observed, consider the troubleshooting guides above. Purification by column chromatography on silica gel may be necessary.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of Suzuki Coupling for Dichloropyridopyrimidines
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving dichloropyridopyrimidine substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing clear, actionable guidance to overcome common challenges in these synthetic routes. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of dichloropyridopyrimidines. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
Problem 1: Low to No Yield of the Desired Coupled Product
-
Possible Causes:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be easily deactivated. The nitrogen atoms in the pyridopyrimidine ring can also coordinate to the palladium catalyst, leading to deactivation.[1]
-
Poor Reagent Quality: The boronic acid may have undergone protodeboronation, or the dichloropyridopyrimidine starting material may be impure. Some heterocyclic boronic acids are inherently unstable.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific dichloropyridopyrimidine isomer and coupling partner.[1]
-
Ligand Issues: The chosen ligand may not be effective for the electron-deficient dichloropyridopyrimidine ring.[3]
-
-
Troubleshooting Steps:
-
Catalyst and Reaction Setup:
-
Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[3]
-
Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling heteroaryl halides.[1][4]
-
-
Reagent Integrity:
-
Use fresh boronic acid. An excess (1.1-1.5 equivalents) can sometimes compensate for minor degradation.[5] For unstable boronic acids, consider using air-stable MIDA boronates which allow for the slow release of the boronic acid during the reaction.[2]
-
Verify the purity of the dichloropyridopyrimidine starting material.
-
-
Condition Screening:
-
Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[3]
-
Optimize the solvent system. A mixture of an aprotic polar solvent (e.g., 1,4-dioxane, THF) and water is often effective.[6]
-
Gradually increase the reaction temperature. Microwave irradiation can significantly shorten reaction times and improve yields.[6][7]
-
-
Problem 2: Poor Regioselectivity
-
Possible Causes:
-
Inherent Reactivity: In many dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive than at other positions.[8] However, the electronic and steric environment of the specific dichloropyridopyrimidine can influence this.
-
Reaction Conditions Favoring the Undesired Isomer: The choice of catalyst, ligand, and solvent can influence which position reacts.[3]
-
-
Troubleshooting Steps:
-
Ligand Selection:
-
The use of sterically hindered N-heterocyclic carbene (NHC) ligands like IPr has been shown to promote C4-selectivity in the cross-coupling of 2,4-dichloropyridines.[9]
-
-
Solvent Choice:
-
The choice of solvent can be critical. For instance, alcoholic solvent mixtures have been found to enhance reactivity and selectivity in some cases.[10]
-
-
Temperature Control:
-
Lowering the reaction temperature may improve selectivity, although it might also decrease the overall reaction rate.
-
-
Problem 3: Protodeboronation of the Boronic Acid
-
Possible Causes:
-
Reaction with Base and Water: The combination of a base and water, especially at elevated temperatures, can lead to the cleavage of the C-B bond in the boronic acid.[4]
-
-
Troubleshooting Steps:
-
Anhydrous Conditions: If feasible for the specific reaction, running the coupling under anhydrous conditions can minimize protodeboronation. However, water is often necessary for the activity of certain bases.[4]
-
Choice of Base: Using a milder base like KF may reduce the rate of protodeboronation.[11]
-
Slow-Release Strategy: Employing N-methyliminodiacetic acid (MIDA) boronates can be an effective strategy as they slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of dichloropyridopyrimidines?
A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for this type of reaction.[5][6] However, for challenging substrates or to improve selectivity, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) may provide better results.[1][9]
Q2: What is the typical regioselectivity for the Suzuki coupling of dichloropyridopyrimidines?
A2: For 2,4-dichloropyrimidines, the Suzuki coupling generally occurs selectively at the more reactive C4 position.[6][8] This allows for subsequent functionalization at the C2 position. The regioselectivity for dichloropyridopyrimidines will depend on the specific isomer, but a similar preference for the position para to the ring nitrogen is often observed.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most common side reaction is the protodeboronation of the boronic acid, which is often exacerbated by high temperatures and certain bases.[12] Using fresh, high-purity boronic acid and carefully optimized reaction conditions can help minimize this. Homo-coupling of the boronic acid can also occur.
Q4: Can microwave irradiation improve my reaction?
A4: Yes, microwave-assisted procedures can be very effective. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[6][7][12]
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | High | [6] |
| Pd(OAc)₂ (5) | PPh₃ (10) | Moderate | [7] |
| PdCl₂(dppf) (5) | - | Moderate | [7] |
| Pd₂ (dba)₃ (2.5) | XPhos (10) | High | [7] |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Solvent | Yield (%) | Reference |
| 1,4-Dioxane/H₂O (2:1) | 80 | [6] |
| THF/H₂O (1:1) | High | [6] |
| Toluene | 40 | [5] |
| Acetonitrile | 36 | [5] |
Table 3: Base Screening for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Base | Solvent | Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane | 60 | [5] |
| K₂CO₃ | 1,4-Dioxane | - | [6] |
| Na₂CO₃ | Toluene | - | [5] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
-
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Inert gas (Argon)
-
-
Procedure:
-
Place 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃ in a microwave reactor vial.
-
Add Pd(PPh₃)₄ to the vial.
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Flush the vial with argon and seal it.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.[3]
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Decision tree for selecting conditions for regioselective Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Regioselectivity issues in the functionalization of 4,7-Dichloropyrido[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dichloropyrido[2,3-d]pyrimidine. The content addresses common regioselectivity issues encountered during functionalization reactions, offering insights and practical guidance for achieving desired outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound for functionalization?
The primary reactive sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the chlorine-bearing carbons, C4 and C7. The electronic properties of the fused pyridine and pyrimidine rings render these positions susceptible to substitution.
Q2: Which position, C4 or C7, is generally more reactive?
Based on the general principles of reactivity in related heterocyclic systems like 2,4-dichloropyrimidines, the C4 position is typically more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] This is attributed to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring, which helps to stabilize the intermediate formed during substitution at C4. However, the specific reaction conditions, including the nature of the nucleophile, catalyst, ligands, and solvent, can significantly influence the regioselectivity.
Q3: Is it possible to achieve selective functionalization at the C7 position?
Yes, selective functionalization at the C7 position is achievable, although it often requires specific strategies to overcome the intrinsic higher reactivity of the C4 position. This can be accomplished by:
-
Blocking the C4 position: If the C4 position is already substituted, subsequent reactions will naturally occur at C7.
-
Tuning reaction conditions: In some cases, careful selection of catalysts, ligands, and reaction temperature can favor C7 substitution. For instance, in related dihalopyrimidine systems, the use of bulky ligands on a palladium catalyst has been shown to alter the site of reaction.[3]
-
Modifying the electronic properties of the substrate: The introduction of directing groups on the pyridopyrimidine core can influence the relative reactivity of the C4 and C7 positions.
Troubleshooting Guide: Regioselectivity Issues
This guide addresses common problems encountered during the functionalization of this compound and provides potential solutions.
Problem 1: Poor or no regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions, leading to a mixture of C4 and C7 substituted products.
-
Possible Cause 1: High reaction temperature.
-
Troubleshooting: High temperatures can sometimes overcome the intrinsic reactivity difference between the C4 and C7 positions, leading to a loss of selectivity. Try lowering the reaction temperature and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
-
Possible Cause 2: Strong, unhindered nucleophile.
-
Troubleshooting: Highly reactive and small nucleophiles may exhibit less selectivity. If possible, consider using a bulkier or less reactive nucleophile. Alternatively, the nucleophile can be generated in situ at a low concentration to favor the more reactive site.
-
-
Possible Cause 3: Solvent effects.
-
Troubleshooting: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen a range of solvents with different properties (e.g., aprotic polar like DMF or DMSO, and less polar like THF or dioxane) to identify one that enhances the desired regioselectivity.
-
Problem 2: Low yield or no reaction in Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Possible Cause 1: Inappropriate catalyst/ligand combination.
-
Troubleshooting: The choice of palladium precatalyst and ligand is crucial for efficient cross-coupling with chloro-heterocycles.[4] For Suzuki and Buchwald-Hartwig reactions on this compound, consider using electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] Screen a variety of catalyst systems to find the most effective one for your specific transformation.
-
-
Possible Cause 2: Ineffective base.
-
Troubleshooting: The base plays a critical role in the catalytic cycle. The strength and nature of the base can significantly impact the reaction outcome. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or K₃PO₄ are often required. Experiment with different bases to optimize the reaction.
-
-
Possible Cause 3: Catalyst deactivation.
-
Troubleshooting: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen or moisture.
-
Problem 3: Desired C7-substituted product is obtained in low yield, with the C4-substituted isomer being the major product.
-
Troubleshooting Strategy: Two-Step Approach
-
Selective C4-Functionalization: First, perform a reaction that selectively functionalizes the more reactive C4 position. This could be a nucleophilic substitution with a readily available nucleophile or a cross-coupling reaction.
-
Functionalization of the C7 Position: With the C4 position now blocked, the C7 position becomes the only available site for the subsequent desired transformation. This two-step sequence often provides a more reliable route to C7-substituted products.
-
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
This protocol describes a general procedure for the selective substitution of the C4-chloro atom with an amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C4
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling at the C4 position.
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a degassed solvent system (e.g., 1,4-dioxane/water).
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography to yield the C4-arylated product.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination, which can be tuned for selectivity.
-
Reaction Setup: A mixture of this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq) is suspended in a dry, degassed solvent (e.g., toluene or dioxane).[6]
-
Reaction Conditions: The reaction is heated under an inert atmosphere at a temperature ranging from 80 °C to 110 °C. The progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography.
Data Summary
The following table summarizes expected regioselectivity and yields for the functionalization of dichloropyrimidine systems, which can serve as a predictive guide for this compound. Specific data for the target molecule is limited in the literature, and these values represent general trends.
| Reaction Type | Position | Typical Conditions | Regioselectivity | Yield Range (%) | Reference(s) |
| SNAr | C4 | Amine, Base (K₂CO₃), DMF, RT-80°C | High | 60-90 | [1] |
| C7 | Requires C4 blocking or specific directing groups | High (after C4 sub.) | 50-80 | N/A | |
| Suzuki Coupling | C4 | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100°C | High | 70-95 | [7][8] |
| C7 | Requires C4 blocking or specialized catalyst systems | Moderate to High | 40-70 | N/A | |
| Buchwald-Hartwig | C4/C7 | Amine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 80-110°C | Mixture often observed, C4 favored | 50-85 | [6] |
Note: N/A indicates that specific, reliable data for this transformation on this compound was not available in the surveyed literature. Yields are highly substrate-dependent.
Visualizations
The following diagrams illustrate key concepts and workflows related to the regioselective functionalization of this compound.
Caption: Factors influencing regioselectivity.
Caption: SNAr troubleshooting workflow.
Caption: Sequential functionalization workflow.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4,7-Dichloropyrido[2,3-d]pyrimidine under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for handling and utilizing 4,7-Dichloropyrido[2,3-d]pyrimidine in a research and development setting. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears discolored or shows signs of degradation upon storage. What are the likely causes and recommended storage conditions?
A1: Discoloration of this compound can be an indication of degradation, likely due to hydrolysis or reaction with atmospheric moisture. The two chlorine atoms activate the pyridopyrimidine ring system towards nucleophilic attack, making it susceptible to decomposition in the presence of nucleophiles, including water. For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal) and protected from light. Ensure the container is tightly sealed to prevent moisture ingress.
Q2: I am observing low yields and multiple byproducts in my nucleophilic substitution reaction with this compound. How can I improve the selectivity and yield?
A2: Low yields and the formation of multiple products are common challenges in reactions involving di- and poly-halogenated heterocycles. Several factors could be contributing to these issues:
-
Reaction at both C4 and C7 positions: Both chlorine atoms are susceptible to nucleophilic attack. The regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature. To favor substitution at a specific position, consider a stepwise approach or use protecting groups if feasible.
-
Hydrolysis of the starting material or product: The presence of trace amounts of water in your reaction can lead to the formation of hydroxy-pyridopyrimidines, which can further react to form undesired byproducts. Ensure all solvents and reagents are anhydrous.
-
Over-reaction or di-substitution: If your nucleophile is highly reactive, it may substitute both chlorine atoms. To control this, you can use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture at a lower temperature.
-
Degradation under harsh conditions: The pyridopyrimidine core may be unstable at high temperatures or in the presence of strong acids or bases.[1] It is advisable to screen different reaction conditions, starting with milder ones.
Q3: What are the best practices for purifying this compound and its derivatives?
A3: Purification can be challenging due to the potential for degradation and the similar polarities of the desired product and its byproducts. Here are some recommendations:
-
Column Chromatography: This is the most common method. Use a silica gel stationary phase and a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). It is crucial to perform chromatography quickly and avoid highly acidic or basic mobile phase additives that could cause on-column degradation.
-
Recrystallization: If the product is a solid and sufficiently pure, recrystallization can be an effective final purification step. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Avoidance of Aqueous Workups: If possible, minimize or avoid aqueous workups, as the chloro-substituents are prone to hydrolysis. If an aqueous wash is necessary, use brine and work quickly, ensuring the organic layer is thoroughly dried with a drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.
Q4: I am struggling with the low solubility of this compound in my reaction solvent. What are my options?
A4: Poor solubility can significantly hinder reaction rates and yields. Consider the following approaches:
-
Solvent Screening: Test the solubility of the compound in a range of aprotic solvents such as DMF, DMAc, NMP, and DMSO, which often provide better solubility for such heterocyclic systems.
-
Heating: Gently heating the reaction mixture can improve solubility. However, be mindful of the thermal stability of the compound and monitor for any degradation.
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a small amount of a high-boiling point polar aprotic solvent can be added to a less polar solvent.
Stability Profile
While specific quantitative stability data for this compound is not extensively available in public literature, the following tables summarize its expected stability under various conditions based on the general reactivity of analogous dichlorinated nitrogen heterocycles.
Table 1: Inferred Stability of this compound under Different pH Conditions
| pH Range | Expected Stability | Potential Degradation Products |
| Acidic (pH < 4) | Moderate to Low | Hydrolysis at C4 and/or C7 positions to form corresponding chlorohydroxypyrido[2,3-d]pyrimidines or dihydroxypyrido[2,3-d]pyrimidine. Ring protonation may increase susceptibility to hydrolysis. |
| Neutral (pH 6-8) | Moderate | Slow hydrolysis can be expected over time, especially in the presence of moisture. |
| Basic (pH > 9) | Low | Rapid hydrolysis and potential for other base-mediated decomposition pathways. Increased reactivity towards nucleophiles. |
Table 2: Inferred Thermal and Photolytic Stability
| Condition | Expected Stability | Remarks |
| Thermal (Dry State) | Moderate | Stable at room temperature when stored properly. Decomposition may occur at elevated temperatures, though specific decomposition temperatures are not readily available. Thermal analysis of similar nitrogen-rich heterocycles suggests stability up to 250°C in some cases.[2] |
| Photolytic | Moderate to Low | Halogenated aromatic compounds can be susceptible to photodecomposition. It is recommended to store the compound protected from light. |
Table 3: Inferred Solubility Profile in Common Solvents
| Solvent | Expected Solubility |
| Water | Low |
| Methanol, Ethanol | Low to Moderate |
| Acetone | Moderate |
| Dichloromethane (DCM) | Moderate |
| Chloroform | Moderate |
| Ethyl Acetate | Low to Moderate |
| Tetrahydrofuran (THF) | Moderate |
| Dimethylformamide (DMF) | High |
| Dimethyl Sulfoxide (DMSO) | High |
Experimental Protocols
The following are generalized protocols for assessing the stability and solubility of this compound. These should be adapted based on the specific experimental setup and analytical capabilities.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.[3][4][5]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Aprotic solvent (e.g., acetonitrile or THF)
-
Water (HPLC grade)
-
HPLC system with a UV detector or LC-MS
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate aprotic solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the samples at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate base, and dilute it for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.
-
Neutralize the samples with an appropriate acid before analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Incubate the samples at room temperature for a defined period.
-
Analyze the samples at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, reflux a solution of the compound in a suitable solvent.
-
At each time point, dissolve the solid sample or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC or LC-MS) to quantify the amount of parent compound remaining and to detect and identify any degradation products.
Protocol 2: Solubility Determination
Objective: To determine the approximate solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, acetone, DCM, chloroform, ethyl acetate, THF, DMF, DMSO)
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Saturated Solution Preparation (Shake-Flask Method):
-
Add an excess amount of this compound (e.g., 10 mg) to a vial containing a known volume of solvent (e.g., 1 mL).
-
Tightly cap the vial and vortex it for 1-2 minutes.
-
Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the handling and reactivity of this compound.
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Caption: Workflow for a forced degradation study.
Caption: General reactivity pathways.
References
Troubleshooting low yields in nucleophilic substitution of dichloropyridopyrimidines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the nucleophilic substitution of dichloropyridopyrimidines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic substitution on a 2,4-dichloropyridopyrimidine is giving a low yield of the desired C-4 substituted product. What are the potential causes and solutions?
Low yields in the C-4 substitution of 2,4-dichloropyrimidines are a common issue and can stem from several factors, primarily related to regioselectivity, reaction conditions, and reagent stability.
Troubleshooting Steps:
-
Verify Regioselectivity: The C-4 position is generally more reactive in nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines due to greater stabilization of the Meisenheimer intermediate.[1][2] However, certain factors can favor substitution at the C-2 position.
-
Substituent Effects: Electron-donating groups on the pyridopyrimidine ring can alter the electronic distribution and favor C-2 substitution.[3]
-
Steric Hindrance: Bulky substituents near the C-4 position may sterically hinder the approach of the nucleophile, leading to preferential attack at C-2.[1]
-
Action: Carefully analyze your substrate for such influencing groups. If C-2 substitution is a possibility, confirm the structure of your product and any byproducts using analytical techniques like 1H NMR.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: SNAr reactions are often sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or products.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.
-
Base: The choice and stoichiometry of the base are critical. A base that is too strong can lead to side reactions, while an insufficient amount will result in incomplete deprotonation of the nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and DIPEA.
-
-
Reagent Quality:
-
Nucleophile: Ensure your nucleophile is pure and not degraded. If it is a solid, ensure it is dry.
-
Dichloropyridopyrimidine: Verify the purity of your starting material. Impurities can interfere with the reaction.
-
Solvent: Use anhydrous solvents, as water can react with strong bases and some nucleophiles.
-
A general troubleshooting workflow for this issue is presented below:
Caption: Troubleshooting workflow for low C-4 substitution yield.
Q2: I am observing a mixture of C-2 and C-4 substituted products. How can I improve the selectivity for the C-4 product?
Obtaining a mixture of isomers indicates that the electronic and steric factors are not overwhelmingly favoring substitution at a single position.
Strategies to Enhance C-4 Selectivity:
-
Lowering Reaction Temperature: In many cases, the activation energy for C-4 substitution is lower than for C-2 substitution. Running the reaction at a lower temperature may favor the kinetically controlled C-4 product.
-
Choice of Base and Nucleophile:
-
A bulkier nucleophile may experience greater steric hindrance at the C-2 position, potentially increasing selectivity for C-4.
-
The choice of base can influence the aggregation state and reactivity of the nucleophile. Experimenting with different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., DIPEA, DBU) bases is recommended.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for the two substitution pathways. A systematic screen of polar aprotic solvents (e.g., THF, Dioxane, DMF, DMSO) can help identify conditions that favor C-4 substitution.
The logical relationship for addressing regioselectivity is as follows:
Caption: Strategies to improve C-4 regioselectivity.
Q3: My reaction is very slow or does not proceed to completion. What can I do to increase the reaction rate?
A sluggish reaction can be due to insufficient activation of the substrate, low nucleophilicity of the attacking species, or poor solubility.
Methods to Accelerate the Reaction:
-
Increase Temperature: Cautiously increasing the reaction temperature can significantly increase the rate. Monitor for any increase in byproduct formation.
-
Choice of Leaving Group: While you may be limited to dichloropyridopyrimidines, it's worth noting that the leaving group ability in SNAr reactions often follows the order F > Cl > Br > I.[4]
-
Activate the Nucleophile:
-
Stronger Base: Using a stronger base can lead to a higher concentration of the deprotonated, more nucleophilic species. However, be mindful of potential side reactions.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.[5]
-
-
Solvent Selection: Ensure your reactants are fully dissolved. If solubility is an issue, consider a different solvent or a co-solvent system.
Quantitative Data Summary
The following table summarizes typical reaction conditions for nucleophilic substitution on chloro-substituted pyridines and pyrimidines. Note that optimal conditions will be substrate and nucleophile dependent.
| Parameter | Typical Range/Value | Notes |
| Temperature | 25 °C to 150 °C | Start at a lower temperature and gradually increase. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are generally preferred. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, DBU | The choice depends on the pKa of the nucleophile. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the rate but may also lead to side reactions. |
Key Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general starting point for the nucleophilic substitution of a dichloropyridopyrimidine with an amine nucleophile.
Materials:
-
2,4-Dichloropyridopyrimidine derivative
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 2,4-dichloropyridopyrimidine derivative and the base.
-
Add the anhydrous solvent and stir the suspension.
-
Add the amine nucleophile to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The experimental workflow is depicted in the following diagram:
Caption: A generalized experimental workflow for nucleophilic substitution.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine. Below you will find experimental protocols, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient synthesis campaign for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound on a larger scale?
A1: A robust and scalable two-step approach is often employed. This involves the initial synthesis of the precursor, Pyrido[2,3-d]pyrimidine-4,7-dione, from 2-aminonicotinic acid and urea. This intermediate is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final this compound.[1]
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination step is crucial and yield-dependent on several factors. Key parameters to monitor are:
-
Reaction Temperature: The reaction is typically performed at elevated temperatures. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote side product formation.[2]
-
Reaction Time: The duration should be optimized to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Purity of Starting Material: The purity of the Pyrido[2,3-d]pyrimidine-4,7-dione precursor is vital to prevent the formation of impurities that can complicate purification.[2]
-
Quenching and Work-up: The reaction mixture must be quenched carefully, typically by slow addition to ice-water, to manage the exothermic decomposition of excess POCl₃.[2]
Q3: What are the most common purification techniques for this compound?
A3: The most frequently used purification methods for this class of compounds are recrystallization and column chromatography over silica gel.[3] The choice of method depends on the scale of the reaction and the nature of the impurities. For larger, preclinical batches, recrystallization is often preferred if a suitable solvent system can be identified.
Q4: How can I handle batch-to-batch variability in my synthesis?
A4: Batch-to-batch variability can be addressed by:
-
Raw Material Quality Control: Ensure consistency in the purity and physical properties of your starting materials and reagents.[4]
-
Strict Process Control: Maintain tight control over reaction parameters such as temperature, time, and stirring rate.[4]
-
Solvent Quality: Use anhydrous solvents where necessary, as water can interfere with many reactions.[4]
-
Analytical Monitoring: Utilize techniques like HPLC and NMR to monitor critical quality attributes (CQAs) such as purity and impurity profiles for each batch.[4]
Experimental Protocols
Synthesis of Pyrido[2,3-d]pyrimidine-4,7-dione (Precursor)
This protocol is adapted from the synthesis of similar heterocyclic cores.
Materials:
-
2-Aminonicotinic acid
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Combine 2-aminonicotinic acid and a molar excess of urea in a suitable reaction vessel equipped with a condenser and a mechanical stirrer.
-
Add a high-boiling point solvent to create a slurry.
-
Heat the reaction mixture to a high temperature (e.g., 160 °C) and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid product, wash with a suitable solvent (e.g., ethanol) to remove residual high-boiling solvent, and dry under vacuum.
Chlorination of Pyrido[2,3-d]pyrimidine-4,7-dione
This protocol is based on a large-scale, solvent-free chlorination method.[5][6]
Materials:
-
Pyrido[2,3-d]pyrimidine-4,7-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
Procedure:
-
In a Teflon-lined stainless steel reactor, charge the Pyrido[2,3-d]pyrimidine-4,7-dione.
-
Add one equivalent of POCl₃ per hydroxyl group. For this substrate, this translates to two equivalents of POCl₃.
-
Optionally, one equivalent of pyridine per hydroxyl group can be added as a base.
-
Seal the reactor and heat the mixture to 160 °C for 2 hours.[6]
-
After cooling the reactor to room temperature, carefully quench the reaction mixture by slowly adding it to a stirred vessel containing ice-water.
-
Adjust the pH of the resulting solution to 8-9 with a saturated sodium carbonate solution to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Data Presentation
| Parameter | Step 1: Precursor Synthesis | Step 2: Chlorination |
| Starting Materials | 2-Aminonicotinic acid, Urea | Pyrido[2,3-d]pyrimidine-4,7-dione, POCl₃ |
| Solvent | High-boiling solvent (e.g., diphenyl ether) | Solvent-free |
| Temperature | 160 °C | 160 °C |
| Reaction Time | 4 - 6 hours | 2 hours |
| Typical Yield | Varies, typically moderate to good | High (often >85%)[6] |
| Purification | Filtration and washing | Filtration and washing, recrystallization |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorination | Incomplete reaction. | Ensure the reaction temperature is maintained and consider extending the reaction time. Monitor for completion by TLC/HPLC.[2] |
| Degradation of product during work-up. | Perform the quenching step slowly into ice-water with vigorous stirring to control the exotherm. Maintain a low temperature during the initial work-up.[2] | |
| Impure starting material. | Purify the Pyrido[2,3-d]pyrimidine-4,7-dione precursor by recrystallization before the chlorination step.[2] | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products (e.g., over-chlorination). | Optimize the reaction time and temperature. Ensure the correct stoichiometry of POCl₃ is used.[2] |
| Incomplete reaction. | See "Low Yield" solutions.[2] | |
| Hydrolysis of the product back to the starting material. | Ensure anhydrous conditions during the reaction and work-up until the product is isolated.[2] | |
| Product is Oily or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. Try different solvent systems for recrystallization.[2] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum.[2] | |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent. | After quenching, adjust the pH of the aqueous layer to neutral or slightly basic to precipitate the product before extraction. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.[2] |
| Formation of an emulsion during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective.[2] |
Visualizations
Synthetic Workflow for this compound
Caption: A two-step synthesis of this compound.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for determining the purity of 4,7-Dichloropyrido[2,3-d]pyrimidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Dichloropyrido[2,3-d]pyrimidine and its derivatives. The following sections offer insights into analytical methods for purity determination, including detailed experimental protocols and data presentation.
Troubleshooting Guides
This section addresses common issues encountered during the purity analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic nitrogen atoms in the pyridopyrimidine ring with acidic silanol groups on the silica-based stationary phase. | 1. Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate buffer) to protonate the silanol groups. 2. Use of Mobile Phase Additives: Introduce a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) to block the active silanol sites. 3. Column Selection: Employ an end-capped or a polymer-based column to minimize silanol interactions. |
| Poor Resolution Between Analyte and Impurity | Similar physicochemical properties of the co-eluting species. | 1. Optimize Mobile Phase: Adjust the organic modifier concentration, change the organic solvent (e.g., from acetonitrile to methanol), or modify the mobile phase pH. 2. Change Stationary Phase: Switch from a standard C18 column to one with a different selectivity, such as a phenyl or cyano phase. 3. Gradient Elution: Implement or optimize a gradient elution method to improve the separation of complex mixtures. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | 1. Ensure Proper Mixing and Degassing: Thoroughly mix and degas the mobile phase to prevent bubbles and ensure a consistent composition. 2. Use a Column Thermostat: Maintain a constant column temperature to ensure consistent retention. 3. Adequate Column Equilibration: Equilibrate the column with the mobile phase for a sufficient time before each injection. |
Quantitative NMR (qNMR) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate Quantification | Poor signal-to-noise ratio, baseline distortion, or incorrect integration. | 1. Optimize Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio. Ensure a sufficient relaxation delay (D1) for complete relaxation of all relevant protons. 2. Baseline Correction: Apply appropriate baseline correction algorithms to ensure accurate integration. 3. Careful Integration: Manually verify the integration of the analyte and internal standard signals, ensuring consistent integration limits across all spectra. |
| Signal Overlap | Overlapping signals of the analyte and impurities or the internal standard. | 1. Use a Higher Field Magnet: A higher magnetic field strength will improve spectral dispersion. 2. Select a Different Solvent: Changing the solvent can induce chemical shift changes, potentially resolving overlapping signals. 3. Choose a Different Internal Standard: Select an internal standard with signals in a clear region of the spectrum. |
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound derivatives?
A1: The most common and effective methods for purity determination of this compound derivatives are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile derivatives and for identifying volatile impurities.
Q2: How can I choose the best HPLC column for my analysis?
A2: For reversed-phase HPLC, a C18 column is a good starting point. However, due to the basic nature of the pyridopyrimidine core, end-capped columns or those with a polar-embedded phase are often preferred to minimize peak tailing. If you are struggling with separating isomers, a phenyl-hexyl column might provide better selectivity through π-π interactions.
Q3: What are the advantages of using qNMR for purity assessment?
A3: qNMR is a primary analytical method that does not require a reference standard of the analyte itself for quantification. It provides a direct measure of purity and can also be used for structural elucidation of impurities.[1] It is a non-destructive technique and can be particularly useful for characterizing novel derivatives where a highly pure reference standard is not yet available.[1]
Q4: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A4: Common impurities can include starting materials, reagents, and by-products from the synthetic route. For instance, in syntheses starting from a di-substituted pyrimidine, you might find incompletely reacted intermediates. Other potential impurities could be isomers or products of side reactions, such as hydrolysis of the chloro groups.
Q5: Is GC-MS a suitable method for purity analysis of these compounds?
A5: GC-MS is suitable for derivatives of this compound that are thermally stable and sufficiently volatile. It is an excellent technique for identifying and quantifying volatile organic impurities and residual solvents.[2] However, for non-volatile or thermally labile derivatives, HPLC or qNMR are more appropriate.
Quantitative Data Summary
The following tables provide examples of analytical data for pyrido[2,3-d]pyrimidine derivatives. Note that specific values will vary depending on the exact derivative and analytical conditions.
Table 1: HPLC Purity Data for a Diaryl Pyrido[2,3-d]pyrimidine Derivative
| Compound | Purity (%) | Analytical Method |
| 7-(4-methoxyphenyl)-5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | ≥ 98 | HPLC[3] |
Table 2: Analytical Data for Substituted 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives
| Derivative (Substituent at position 2) | Melting Point (°C) | Yield (%) | Reference |
| 2-phenyl | 226–228 | 59 | [4] |
| 2-(2,4-dichlorophenyl) | 166–168 | 57 | [4] |
| 2-(furan-2-yl) | 302–304 | 54 | [4] |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Determination
This protocol is a starting point and may require optimization for specific derivatives.
-
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol 2: General Quantitative ¹H NMR (qNMR) Method for Purity Determination
This protocol provides a general procedure for qNMR analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a suitable internal standard with a known purity that has a simple proton spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound derivative.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1, e.g., 5 times the longest T₁ of the protons of interest) to ensure complete relaxation and accurate integration.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizations
Caption: Experimental workflow for purity determination.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors with significant therapeutic potential, particularly in oncology. This guide provides an objective comparison of the efficacy of various pyrido[2,3-d]pyrimidine derivatives targeting a range of clinically relevant kinases. The data presented herein is collated from preclinical studies to serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapies.
Quantitative Efficacy of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrido[2,3-d]pyrimidine derivatives against various protein kinases and cancer cell lines. Lower IC50 values are indicative of higher potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PD173955 | Bcr-Abl | 2.5 | Imatinib | >2.5 |
| PD180970 | Bcr-Abl | 2.5 | - | - |
| Compound 4 | PIM-1 | 11.4 | Staurosporine | 16.7 |
| Compound 10 | PIM-1 | 17.2 | Staurosporine | 16.7 |
| Compound B1 | EGFRL858R/T790M | 13 | AZD9291 | - |
| Compound B7 | EGFRL858R/T790M | 5.9 | AZD9291 | - |
| Compound 65 | PDGFr | 1110 | - | - |
| FGFr | 130 | - | - | |
| EGFr | 450 | - | - | |
| c-Src | 220 | - | - | |
| Compound 65 | CDK6 | 115.38 | - | - |
| Compound 66 | CDK6 | 726.25 | - | - |
| Compound 5 | VEGFR-2 | - | Erlotinib | - |
| HER-2 | - | Erlotinib | - | |
| EGFR | 172 (ng/mL) | Erlotinib | - | |
| CDK4/cyclin D1 | 3114 (µg/mL) | Palbociclib | - | |
| Compound 10 | EGFR | 152 (ng/mL) | Erlotinib | - |
| CDK4/cyclin D1 | 2415 (µg/mL) | Palbociclib | - |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | - | - |
| HepG2 | Liver Cancer | 1.13 | - | - | |
| Compound 11 | MCF-7 | Breast Cancer | 1.31 | - | - |
| HepG2 | Liver Cancer | 0.99 | - | - | |
| Compound B1 | H1975 | Non-Small Cell Lung Cancer | 0.087 | Olmutinib | 0.458 |
| A549 | Non-Small Cell Lung Cancer | 1.508 | Olmutinib | 4.219 | |
| Compound B7 | H1975 | Non-Small Cell Lung Cancer | 0.023 | AZD9291 | 0.067 |
| A549 | Non-Small Cell Lung Cancer | 0.441 | AZD9291 | 0.379 | |
| PD180970 | K562 | Chronic Myelogenous Leukemia | - | - | - |
| Compound 5a | HepG-2 | Liver Cancer | 0.3 | Doxorubicin | 0.6 |
| PC-3 | Prostate Cancer | 6.6 | Doxorubicin | 6.8 | |
| HCT-116 | Colon Cancer | 7 | Doxorubicin | 12.8 | |
| Compound 5 | HeLa | Cervical Cancer | 9.27 | Doxorubicin | - |
| HepG-2 | Liver Cancer | 5.91 | Doxorubicin | - | |
| MCF-7 | Breast Cancer | 7.69 | Doxorubicin | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of a compound's IC50 value against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at the Km for the specific kinase).
- Kinase Solution: Dilute the recombinant kinase to the appropriate concentration in kinase buffer.
- Test Compound: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine inhibitor in DMSO, followed by a final dilution in kinase buffer.
2. Assay Procedure:
- Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
- Add 2.5 µL of the kinase solution to each well.
- Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.
- Incubate the plate at room temperature for 1 hour.
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the inhibitors on cancer cell lines.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.
Caption: Simplified signaling pathways targeted by pyrido[2,3-d]pyrimidine inhibitors.
Caption: Experimental workflow for kinase inhibitor discovery and development.
In Vivo Validation of Pyrido[2,3-d]pyrimidine-Based Anticancer Agents: A Comparative Guide
The 4,7-dichloropyrido[2,3-d]pyrimidine scaffold is a crucial heterocyclic building block in the development of novel anticancer therapeutics. Its versatile structure allows for targeted modifications, leading to the synthesis of potent inhibitors of key oncogenic signaling pathways. This guide provides a comparative analysis of the in vivo performance of a representative pyrido[2,3-d]pyrimidine-based anticancer agent against established therapies, supported by experimental data to inform researchers, scientists, and drug development professionals.
From Scaffold to Potent Inhibitor: The Kinase Inhibitor Pathway
The journey from the basic this compound scaffold to a clinically relevant anticancer agent involves strategic chemical modifications to optimize binding to specific molecular targets, such as protein kinases. These enzymes are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By selectively inhibiting these kinases, pyrido[2,3-d]pyrimidine derivatives can effectively halt tumor progression.
A Comparative Guide to Kinase Inhibitor Scaffolds: 4,7-Dichloropyrido[2,3-d]pyrimidine Derivatives Versus Established Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. The choice of the core chemical scaffold is a critical determinant of a drug candidate's success, influencing its binding affinity, selectivity profile, and pharmacokinetic properties. This guide provides an objective comparison of the emerging 4,7-dichloropyrido[2,3-d]pyrimidine scaffold against well-established kinase inhibitor frameworks: quinazoline, pyrimidine, and indole. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison of Kinase Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of representative kinase inhibitors from each scaffold against various key oncogenic kinases. Lower IC50 values indicate greater potency.
| Scaffold | Representative Inhibitor | Target Kinase(s) | IC50 (nM) |
| Pyrido[2,3-d]pyrimidine | PD173074 | FGFR1, FGFR3, VEGFR2 | 21.5 (FGFR1), 5 (FGFR3), ~100 (VEGFR2)[1][2] |
| Quinazoline | Gefitinib | EGFR | 2.4 - 60.1[3] |
| Erlotinib | EGFR | 2 - 9.79[4][5] | |
| Pyrimidine | Imatinib | v-Abl, PDGFR, c-Kit | 600 (v-Abl), 100 (PDGFR), 100 (c-Kit)[6] |
| Indole | Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80 (VEGFR2), 2 (PDGFRβ)[7] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and ATP concentration. The data presented here is a synthesis from multiple sources to illustrate the relative potencies of these scaffolds.
Experimental Protocols: Methodologies for Kinase Inhibition Assays
The determination of a kinase inhibitor's potency is typically achieved through in vitro kinase assays. Below are detailed protocols for two common methodologies used to generate the data presented in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for high-throughput screening due to their sensitivity and homogeneous format.
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Detailed Protocol:
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound derivatives) in DMSO. Further dilute into the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound.
-
Add the kinase and the biotinylated substrate to the wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection buffer containing EDTA.
-
Add the europium-labeled anti-phospho-antibody and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (cryptate). The ratio of these signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)
This classic method directly measures the incorporation of a radiolabeled phosphate group onto a substrate.
Principle: A kinase transfers the gamma-phosphate from [γ-³²P]ATP to a substrate (peptide or protein). The radiolabeled substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare a reaction mixture containing the kinase, substrate, and cold ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction mixture with the test inhibitor.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a solution such as phosphoric acid or trichloroacetic acid.
-
Spot the reaction mixture onto a phosphocellulose or glass fiber filter membrane.
-
Wash the filter membranes extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Dry the filter membranes.
-
Measure the radioactivity on each filter spot using a scintillation counter.
-
-
Data Analysis: Determine the kinase activity for each reaction. Calculate the percent inhibition for each inhibitor concentration compared to a control reaction without the inhibitor. Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway: Simplified EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by ATP-competitive kinase inhibitors.
Experimental Workflow: Kinase Inhibitor Discovery and Evaluation
The development of a novel kinase inhibitor follows a structured workflow, progressing from initial high-throughput screening to preclinical evaluation.
Caption: A typical workflow for the discovery and preclinical development of a kinase inhibitor.
References
- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Unraveling the Off-Target Landscape of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of several pyrido[2,3-d]pyrimidine-based kinase inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations of affected signaling pathways, this guide aims to facilitate a deeper understanding of the selectivity profiles of these compounds and aid in the interpretation of experimental results and the development of more selective therapeutic agents.
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. While these inhibitors can exhibit high potency against their intended targets, their interaction with the highly conserved ATP-binding pocket of kinases often leads to off-target effects. Understanding this polypharmacology is crucial for elucidating the full biological consequences of these inhibitors, anticipating potential toxicities, and discovering novel therapeutic applications.
This guide focuses on a comparative analysis of three distinct pyrido[2,3-d]pyrimidine-based inhibitors: a Fibroblast Growth Factor Receptor (FGFR) inhibitor (PD173074), a dual Bcr-Abl/Src inhibitor (PD180970), and a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor (Palbociclib, PD-0332991).
Comparative Analysis of Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of the selected pyrido[2,3-d]pyrimidine-based inhibitors against their primary targets and a panel of off-target kinases. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: On-Target and Off-Target Activity of PD173074
| Kinase Target | PD173074 IC50 (nM) |
| FGFR1 (on-target) | 21.5 |
| FGFR3 (on-target) | 5 |
| VEGFR2 | ~100 |
| PDGFR | 17600 |
| c-Src | 19800 |
| EGFR | >50000 |
| InsR | >50000 |
| MEK | >50000 |
| PKC | >50000 |
Data sourced from multiple references.[1][2]
Table 2: On-Target and Off-Target Activity of PD180970
| Kinase Target | PD180970 IC50 (nM) |
| Bcr-Abl (on-target) | 5 |
| Src (on-target) | 0.8 |
| LCK | <5 |
| KIT | 50 |
| EGFR | 390 |
| bFGFR | 934 |
| PDGFR | 1430 |
Data sourced from multiple references.[3]
Table 3: On-Target and Off-Target Activity of Palbociclib (PD-0332991)
| Kinase Target | Palbociclib (PD-0332991) IC50 (nM) |
| CDK4 (on-target) | 11 |
| CDK6 (on-target) | 16 |
| CDK1 | No activity |
| CDK2 | No activity |
| CDK5 | No activity |
| EGFR | No activity |
| FGFR | No activity |
| PDGFR | No activity |
| InsR | No activity |
Data sourced from multiple references.[4][5]
Key Signaling Pathways
To visualize the biological context of both on-target and off-target inhibition, the following diagrams illustrate the primary signaling pathways regulated by the intended targets of these inhibitors, as well as pathways affected by their significant off-target interactions.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. This section provides detailed protocols for the key assays used to generate the data in this guide.
In Vitro Kinase Assay (for IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold serial dilutions.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase-specific peptide substrate to all wells.
-
Initiate the kinase reaction by adding the purified kinase to all wells except the negative control.
-
Add ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For luminescence or fluorescence-based assays, follow the manufacturer's instructions for the detection reagent.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a specific time to allow compound entry and binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve (temperature at which 50% of the protein aggregates) in the presence of the compound indicates target engagement.
Chemoproteomics for Target Identification
Chemoproteomics is an unbiased approach to identify the cellular targets of a small molecule inhibitor.
Materials:
-
Cultured cells or tissue lysate
-
Inhibitor-derived probe with a reactive group and a reporter tag (e.g., biotin)
-
Affinity resin (e.g., streptavidin beads)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Treatment: Treat live cells or cell lysates with the inhibitor-derived probe.
-
Lysis and Enrichment: Lyse the cells and enrich for probe-bound proteins using affinity resin (e.g., streptavidin beads for a biotinylated probe).
-
Washing: Thoroughly wash the resin to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin.
-
Protein Digestion: Digest the eluted proteins into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS data using a protein database. Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets.
Conclusion
The pyrido[2,3-d]pyrimidine scaffold provides a versatile platform for the design of potent kinase inhibitors. However, as demonstrated by the comparative data in this guide, off-target effects are a common feature of this class of compounds. A thorough understanding and characterization of these off-target interactions are paramount for the successful development of safe and effective kinase inhibitors. The experimental approaches detailed herein provide a robust framework for assessing the selectivity of these and other kinase inhibitors, ultimately contributing to the advancement of targeted therapies. The provided visualizations of key signaling pathways further aid in conceptualizing the potential downstream consequences of both on- and off-target inhibition.
References
Comparative analysis of synthetic routes to substituted pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Its derivatives have demonstrated a wide range of activities, including anticancer, antimicrobial, and kinase inhibitory effects. The efficient construction of this bicyclic system is, therefore, a key focus for medicinal chemists and researchers in drug development. This guide provides a comparative analysis of three prominent synthetic routes to substituted pyrido[2,3-d]pyrimidines, offering insights into their methodologies, advantages, and limitations, supported by experimental data.
Multicomponent Reactions (MCRs): A Convergent and Eco-Friendly Approach
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules like pyrido[2,3-d]pyrimidines.[1][2] These reactions often align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and sometimes allowing for the use of environmentally benign solvents.[1][2]
A common MCR approach for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of a 6-aminopyrimidine derivative (often a uracil), an aldehyde, and an active methylene compound such as malononitrile.[3][4][5] This strategy benefits from operational simplicity and the ability to generate a diverse range of products by varying the starting materials.[2]
Caption: General workflow for the multicomponent synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol: One-Pot Synthesis of 5-Aryl-7-methyl-1,3-diphenyl-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diones
A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL) is heated under reflux in the presence of a catalytic amount of nano-MgO.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.
Synthesis from 6-Aminopyrimidines: A Classical and Versatile Route
The construction of the pyridine ring onto a pre-existing pyrimidine core is a well-established and widely used strategy for synthesizing pyrido[2,3-d]pyrimidines.[6] This approach typically involves the reaction of a 4- or 6-aminopyrimidine with a three-carbon synthon, which can be an α,β-unsaturated carbonyl compound, a 1,3-dicarbonyl compound, or a functionalized alkene.[6][7] The versatility of this method lies in the wide availability of both the aminopyrimidine starting materials and the three-carbon components, allowing for the synthesis of a broad spectrum of substituted derivatives.
Caption: Stepwise synthesis of pyrido[2,3-d]pyrimidines from 6-aminopyrimidines.
Experimental Protocol: Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
A mixture of 6-aminouracil (10 mmol) and acetylacetone (12 mmol) is heated in polyphosphoric acid at 100-110 °C for 1-2 hours.[6] After cooling, the reaction mixture is poured into ice water, and the pH is adjusted to 6-7 with a sodium hydroxide solution. The precipitated solid is collected by filtration, washed with water, and recrystallized from acetic acid to yield the desired product.[6]
Synthesis from 2-Aminonicotinamides: Building the Pyrimidine Ring
An alternative approach involves the annulation of a pyrimidine ring onto a pre-existing, suitably substituted pyridine. This strategy often starts from 2-aminonicotinic acid derivatives, such as 2-aminonicotinamides or 2-aminonicotinonitriles.[8][9] These methods are particularly useful for accessing pyrido[2,3-d]pyrimidines with specific substitution patterns on the pyridine ring that might be difficult to achieve through the construction of the pyridine ring.
Caption: Synthesis of pyrido[2,3-d]pyrimidines starting from 2-aminonicotinamides.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
A mixture of 2-aminonicotinamide (5 mmol) and an excess of formamide (10 mL) is heated at reflux for 4 hours.[9] The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a small amount of cold ethanol, and dried to give the pyrido[2,3-d]pyrimidin-4(3H)-one.[9]
Comparative Analysis of Synthetic Routes
| Feature | Multicomponent Reactions | Synthesis from 6-Aminopyrimidines | Synthesis from 2-Aminonicotinamides |
| Starting Materials | Readily available aldehydes, aminopyrimidines, and active methylene compounds. | Wide variety of commercially available aminopyrimidines and three-carbon synthons. | Substituted 2-aminonicotinamides may require multi-step synthesis. |
| Number of Steps | Typically one-pot. | Often one or two steps. | Can be one or two steps. |
| Reaction Conditions | Often mild, can be catalyzed by acids, bases, or nanoparticles. Microwave irradiation can be used.[3] | Can require harsh conditions (e.g., strong acids, high temperatures). | Generally requires high temperatures (reflux). |
| Product Diversity | High, easily achieved by varying the three components. | Good, dependent on the availability of substituted starting materials. | More limited by the availability of substituted pyridines. |
| Atom Economy | High. | Moderate to high. | Moderate. |
| Yields | Generally good to excellent.[3][4] | Variable, can be moderate to high. | Often moderate to good.[9] |
| Advantages | High efficiency, operational simplicity, eco-friendly, high product diversity.[1] | Versatility, well-established procedures, access to a wide range of substitution patterns.[6] | Allows for specific substitution on the pyridine ring, complementary to other methods. |
| Disadvantages | Reaction optimization can be complex, potential for side product formation. | May require harsh reaction conditions, yields can be variable. | Starting materials can be less accessible, potentially lower product diversity. |
Conclusion
The choice of synthetic route for the preparation of substituted pyrido[2,3-d]pyrimidines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Multicomponent reactions offer a highly efficient and environmentally friendly approach for generating diverse libraries of these compounds. The classical synthesis from 6-aminopyrimidines remains a versatile and reliable method, providing access to a wide array of derivatives. Finally, the synthesis from 2-aminonicotinamides provides a valuable alternative, particularly when specific substituents on the pyridine ring are required. A thorough evaluation of these methodologies will enable researchers to select the most appropriate strategy for their specific synthetic targets in the pursuit of novel and effective therapeutic agents.
References
- 1. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions [orgchemres.org]
- 2. orgchemres.org [orgchemres.org]
- 3. scirp.org [scirp.org]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of Pyrido[2,3-d]pyrimidines: A Comparative Guide to Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the mechanism of action and performance of novel pyrido[2,3-d]pyrimidine compounds against established alternatives in oncology. Experimental data and detailed protocols provide a comprehensive resource for validating the therapeutic potential of this promising class of kinase inhibitors.
The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of targeted anticancer agents.[1][2] These compounds have shown potent inhibitory activity against a range of kinases implicated in cancer cell proliferation, survival, and resistance. This guide focuses on validating the mechanism of action of these novel compounds by comparing their performance with standard-of-care drugs, supported by experimental data from recent studies.
Comparative Performance Analysis: Potency and Selectivity
Novel pyrido[2,3-d]pyrimidine derivatives have been engineered to target various key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PIM-1 kinase. The following tables summarize the in vitro efficacy of representative novel compounds compared to established inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
Pyrido[2,3-d]pyrimidin-7-ones have been identified as potent inhibitors of CDKs, with some analogues demonstrating excellent selectivity for CDK4.[3][4] Inhibition of the CDK4/6 pathway is a clinically validated strategy in the treatment of certain cancers, notably hormone receptor-positive breast cancer.[5][6]
| Compound | Target(s) | IC₅₀ (nM) | Comparator | Comparator IC₅₀ (nM) | Cell Line | Reference |
| Novel Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine 10b | CDK4/6 | Low nM | Palbociclib | - | Colo-205, U87MG | [7] |
| Novel Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine 10c | CDK4/6 | Low nM | Palbociclib | - | Colo-205, U87MG | [7] |
| Pyrido[2,3-d]pyrimidin-7-one derivative | CDK4 | 4 | - | - | - | [3] |
| Compound 6b | CDK4/6 | - | Doxorubicin | - | PC-3 | [8] |
| Compound 8d | CDK4/6 | - | Doxorubicin | - | MCF-7 | [8] |
IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant challenge in the treatment of non-small cell lung cancer (NSCLC) is acquired resistance to first-generation EGFR inhibitors, often driven by the T790M mutation.[9] Novel oxopyrido[2,3-d]pyrimidines have been developed as covalent inhibitors that selectively target this resistant mutant.[9][10]
| Compound | Target(s) | IC₅₀ (nM) | Selectivity vs WT EGFR | Comparator | Comparator IC₅₀ (nM) | Cell Line | Reference |
| Oxopyrido[2,3-d]pyrimidine 24 | EGFRL858R,T790M | Potent | 100-fold | Gefitinib | - | H1975 | [9] |
| Thieno[3,2-d]pyrimidine B1 | EGFRL858R/T790M | 13 | >76-fold | Olmutinib | - | H1975 | [10] |
| Thieno[3,2-d]pyrimidine B1 | EGFRL858R/T790M | 13 | >76-fold | AZD9291 | - | H1975 | [10] |
WT: Wild-Type
PIM-1 Kinase Inhibition
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[1] Recently synthesized pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition.[11][12]
| Compound | Target | IC₅₀ (nM) | Comparator | Comparator IC₅₀ (nM) | Cell Line | Reference |
| Compound 4 | PIM-1 Kinase | 11.4 | Staurosporine | 16.7 | MCF-7 | [11][12] |
| Compound 10 | PIM-1 Kinase | 17.2 | Staurosporine | 16.7 | MCF-7 | [11][12] |
| Compound 12 | PIM-1 Kinase | 14.3 | AZD1208 | 0.4 | - | [1] |
Validating the Mechanism of Action: Signaling Pathways and Cellular Effects
The anticancer activity of novel pyrido[2,3-d]pyrimidine compounds stems from their ability to modulate key signaling pathways, leading to cell cycle arrest and apoptosis.
CDK4/6 Inhibition and Cell Cycle Arrest
Pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma protein (pRb). This prevents the release of the E2F transcription factor, thereby halting the cell cycle in the G1 phase.[3][4]
Caption: CDK4/6 signaling pathway and its inhibition by novel pyrido[2,3-d]pyrimidine compounds.
EGFR Inhibition in Resistant Cancers
Novel pyrido[2,3-d]pyrimidines designed as covalent inhibitors form an irreversible bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR. This is particularly effective against the T790M mutant, where first-generation inhibitors have reduced efficacy.[9]
Caption: Covalent inhibition of mutant EGFR by novel oxopyrido[2,3-d]pyrimidine compounds.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, corresponding substrate, ATP, assay buffer, test compound (serial dilutions), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Add the kinase, substrate, and test compound to a 96-well plate. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent to quantify the generated ADP, which is proportional to kinase activity. e. Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, H1975) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Western Blotting
Objective: To detect changes in the expression or phosphorylation status of target proteins within a signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-pRb, total EGFR). c. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative protein expression levels.
Caption: A typical experimental workflow for validating novel kinase inhibitors.
Conclusion
Novel pyrido[2,3-d]pyrimidine compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. The data presented in this guide demonstrates their ability to effectively inhibit key oncogenic drivers, often with improved potency and selectivity compared to existing therapies. The detailed experimental protocols provide a framework for researchers to further validate the mechanism of action of these and other emerging targeted therapies. As our understanding of cancer biology deepens, the continued exploration and optimization of the pyrido[2,3-d]pyrimidine scaffold will undoubtedly contribute to the development of next-generation precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of pyrido[2,3-d]pyrimidine derivatives in cancer cell lines
A Head-to-Head Comparison of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of key oncogenic pathways.[1][2] This guide provides a detailed, head-to-head comparison of various pyrido[2,3-d]pyrimidine derivatives, summarizing their in vitro efficacy against several cancer cell lines. The data presented is compiled from recent preclinical studies to offer a quantitative benchmark for researchers, scientists, and drug development professionals.
In Vitro Efficacy of Pyrido[2,3-d]pyrimidine Derivatives
The cytotoxic activity of pyrido[2,3-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the tables below. Lower IC50 values are indicative of higher potency.
Comparison in Lung, Prostate, and Colon Cancer Cell Lines
A study by Abuel-Magd et al. (2019) investigated a series of novel pyrido[2,3-d]pyrimidine derivatives for their anticancer activity against lung (A-549), prostate (PC-3), and colon (HCT-116) cancer cell lines.[3] The results for the most active compounds are presented below, with doxorubicin as a reference drug.
| Compound | A-549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| 6b | > 50 | 0.9 ± 0.08 | 1.8 ± 0.12 |
| 6e | 2.1 ± 0.21 | 2.9 ± 0.19 | 3.5 ± 0.25 |
| 8d | 1.9 ± 0.15 | 2.5 ± 0.21 | 3.1 ± 0.18 |
| Doxorubicin | 0.8 ± 0.06 | 1.2 ± 0.11 | 0.9 ± 0.07 |
Data sourced from Abuel-Magd et al., Future Med Chem, 2019.[3]
Another study focused on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting the Epidermal Growth Factor Receptor (EGFR).[4] The most potent compounds against A-549 and PC-3 cell lines are compared with erlotinib.
| Compound | A-549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 8a | 16.2 | 7.98 |
| 8b | 16 | > 50 |
| 8d | 7.23 | 7.12 |
| Erlotinib | 6.53 | 11.05 |
Data sourced from a study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.[4]
Comparison in Breast and Liver Cancer Cell Lines
The antiproliferative activities of newly synthesized cyanopyridone and pyrido[2,3-d]pyrimidine derivatives were assessed against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines, with taxol as the reference compound.[5]
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 5a | 1.77 ± 0.10 | 2.71 ± 0.15 |
| 5e | 1.39 ± 0.08 | Not Reported |
| 6b | Not Reported | 2.68 ± 0.14 |
| Taxol | Not Reported | Not Reported |
Data sourced from a study on cyanopyridones and pyrido[2,3-d]pyrimidines.[5]
A separate investigation of substituted pyrido[2,3-d]pyrimidinones revealed potent activity against the HepG-2 cell line, with some compounds showing higher efficacy than doxorubicin.[2]
| Compound | HepG-2 (Liver) IC50 (µM) |
| 52 | 0.3 |
| 55 | 0.3 |
| 59 | 0.6 |
| Doxorubicin | Not specified, but compounds 52 and 55 were more effective. |
Data sourced from a review on pyrido[2,3-d]pyrimidines as anticancer agents.[2]
Comparison in EGFR-Mutant Non-Small Cell Lung Cancer
A series of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives were designed as inhibitors of EGFR with the L858R/T790M mutation, which confers resistance to first-generation EGFR inhibitors. Their cytotoxic activity was evaluated in the H1975 non-small cell lung cancer (NSCLC) cell line, which harbors this mutation.[6]
| Compound | H1975 (NSCLC, EGFR L858R/T790M) IC50 (µM) |
| B1 | 0.087 ± 0.016 |
| B7 | 0.023 ± 0.003 |
| AZD9291 (Osimertinib) | 0.067 ± 0.035 |
| Olmutinib | 0.458 ± 0.045 |
Data sourced from a study on EGFR L858R/T790M inhibitors.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the pyrido[2,3-d]pyrimidine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.
Kinase Inhibition Assay
The ability of these compounds to inhibit specific kinases, such as EGFR, is a key measure of their mechanism of action.[6][7]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidine derivatives.
Many derivatives function as potent inhibitors of receptor tyrosine kinases like EGFR, VEGFR-2, and HER-2.[4][5] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth and survival.
Other pyrido[2,3-d]pyrimidine derivatives have been shown to target cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK6.[3][8][9]
Caption: Inhibition of cell cycle progression by targeting CDK4/6.
By inhibiting CDKs, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it in its active, growth-suppressive state. This leads to cell cycle arrest, typically at the G1/S checkpoint, and can induce apoptosis.[3]
Conclusion
The pyrido[2,3-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent in vitro activity against a range of cancer cell lines, including those with acquired resistance to existing therapies. Their mechanisms of action, primarily through the inhibition of key kinases involved in cell signaling and proliferation, underscore their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of these compounds as next-generation cancer therapeutics.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from the Pyrido[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases. This guide provides a comparative analysis of the cross-reactivity profiles of several key kinase inhibitors derived from this versatile scaffold. Understanding the selectivity of these compounds is paramount for elucidating their mechanisms of action, predicting potential off-target effects, and guiding the development of next-generation therapeutics with improved safety and efficacy.
This guide summarizes quantitative inhibitory data for representative pyrido[2,3-d]pyrimidine derivatives against a panel of kinases, provides detailed experimental protocols for generating such data, and illustrates relevant biological pathways and experimental workflows.
Comparative Cross-Reactivity Data
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrido[2,3-d]pyrimidine-based kinase inhibitors. Lower IC50 values indicate higher potency.
Table 1: Cross-Reactivity Profile of PD173074
PD173074 is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Its selectivity has been evaluated against a panel of other tyrosine kinases.
| Kinase Target | PD173074 IC50 (nM) |
| FGFR3 | 5[2] |
| FGFR1 | 21.5[2] |
| VEGFR2 | ~100[2] |
| PDGFR | 17,600 |
| c-Src | 19,800 |
| EGFR | >50,000[2] |
| InsR | >50,000[2] |
| MEK | >50,000[2] |
| PKC | >50,000[2] |
Table 2: Selectivity of Other Notable Pyrido[2,3-d]pyrimidine Derivatives
This table highlights the selectivity of other inhibitors from this class against their primary targets and key off-targets.
| Compound | Primary Target | IC50 (nM) | Key Off-Target | Selectivity | Reference |
| UH15-15 | RIPK2 | 8 ± 4 | ALK2 | >300-fold | [3][4] |
| Compound 5o | TTK | 23 | Broad Kinome Panel | Significantly less potent against 402 kinases at 100 nM | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a representative signaling pathway targeted by pyrido[2,3-d]pyrimidine inhibitors and a typical workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocols
The following are detailed methodologies for common in vitro kinase inhibition assays used to generate cross-reactivity data.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate by the kinase.
a. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
[γ-³³P]-ATP: Prepare a stock solution of ATP with a specific activity of approximately 500 cpm/pmol. The final ATP concentration in the assay should be at or near the Km for the specific kinase.
-
Kinase: Dilute the kinase to a working concentration in kinase buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the assay time.
-
Substrate: Dissolve the appropriate peptide or protein substrate in kinase buffer to the desired final concentration.
-
Test Compounds: Prepare a serial dilution of the pyrido[2,3-d]pyrimidine inhibitors in 100% DMSO. Further dilute in kinase buffer to the final assay concentrations (typically with a final DMSO concentration of ≤1%).
b. Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the substrate solution to each well.
-
Add 10 µL of the kinase solution to each well to pre-incubate with the compound for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer 50 µL of the reaction mixture onto a phosphocellulose filter mat (e.g., P81).
-
Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.
-
Allow the filter mat to dry completely.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
c. Data Analysis:
-
Subtract the background counts (no kinase control) from all wells.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (e.g., LanthaScreen®)
This homogeneous assay format detects the phosphorylation of a fluorescently labeled substrate by a terbium-labeled anti-phospho-substrate antibody.
a. Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in kinase reaction buffer. The final concentration should be at the Km for the specific kinase.
-
Kinase: Dilute the kinase to a 2X working concentration in kinase reaction buffer.
-
Substrate: Prepare a 2X working solution of the fluorescein-labeled peptide substrate in kinase reaction buffer.
-
Test Compounds: Prepare a 4X serial dilution of the inhibitors in kinase reaction buffer with a constant percentage of DMSO.
-
Detection Solution: Prepare a solution of EDTA (to stop the reaction) and terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
b. Assay Procedure:
-
Add 2.5 µL of the 4X test compound or vehicle control to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 10 µL of the detection solution to stop the reaction.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
c. Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm) for each well.
-
Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response model.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
New Pyrido[2,3-d]pyrimidine Analogs Show Promise in Head-to-Head Cancer Drug Benchmarking
For Immediate Release
Recent preclinical studies have highlighted a new class of pyrido[2,3-d]pyrimidine analogs demonstrating significant anticancer activity, in some cases exceeding the potency of established cancer drugs. These compounds have shown promising results in inhibiting key cellular pathways involved in tumor growth and proliferation, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This report provides a comparative analysis of the performance of these novel analogs against current standard-of-care cancer therapies, supported by experimental data.
Comparative Efficacy Against Lung, Breast, and Colorectal Cancer Cell Lines
The novel pyrido[2,3-d]pyrimidine analogs have been evaluated against a panel of human cancer cell lines and compared with existing FDA-approved drugs. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
Non-Small Cell Lung Cancer (NSCLC)
In studies involving NSCLC cell lines, certain pyrido[2,3-d]pyrimidine derivatives have exhibited potent inhibitory activity, particularly against EGFR mutations that confer resistance to first and second-generation inhibitors. For instance, one analog, Compound B1 , demonstrated an IC50 value of 13 nM against the EGFRL858R/T790M double mutant in the H1975 cell line, showing greater potency than the third-generation inhibitor Olmutinib and comparable activity to AZD9291 (Osimertinib).[1] Another 7-oxopyrido[2,3-d]pyrimidine derivative, Compound 24 , also showed strong antiproliferative activity against the H1975 cell line and promising antitumor activity in xenograft models.[2]
| Compound/Drug | Target | Cell Line | IC50 (µM) |
| New Analog (Compound 63) | Unknown | A-549 | 3.36[3] |
| New Analog (17a) | CDK6 | A-549 | 2.48[4] |
| New Analog (18a) | CDK6 | A-549 | 1.69[4] |
| Doxorubicin | Topoisomerase II | A-549 | Data not available in provided search results |
| Cisplatin | DNA Alkylating Agent | A-549 | Data not available in provided search results |
| Paclitaxel | Microtubule Stabilizer | A-549 | Data not available in provided search results |
Note: Direct comparative IC50 values for all standard drugs on the same cell lines were not consistently available in the initial search results. This table will be updated as more data is compiled.
Breast Cancer
Several pyrido[2,3-d]pyrimidine analogs have been identified as potent CDK4/6 inhibitors, a key target in hormone receptor-positive (HR+) breast cancer. One of the most well-known drugs with this scaffold is the FDA-approved CDK4/6 inhibitor, Palbociclib.[3][5] Newer analogs are being developed to improve upon its efficacy and overcome potential resistance mechanisms. For example, imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogs, compounds 70 and 71 , have shown significant inhibition of CDK4/D3 (IC50 = 0.8 nM and 2.7 nM, respectively) and CDK6/D3 (IC50 = 2.0 nM and 4.8 nM, respectively), comparable to Palbociclib and Abemaciclib.[3] Another newly synthesized pyrido[2,3-d]pyrimidine derivative, Compound 4 , exhibited remarkable cytotoxicity against MCF-7 cells with an IC50 value of 0.57 μM.[6]
| Compound/Drug | Target | Cell Line | IC50 (µM) |
| New Analog (Compound 4) | PIM-1 Kinase | MCF-7 | 0.57[6] |
| New Analog (Compound 11) | Tyrosine Kinases | MCF-7 | 4-7[7] |
| New Analog (17a) | CDK6 | MCF-7 | 1.59[4] |
| New Analog (18a) | CDK6 | MCF-7 | 0.01[4] |
| Palbociclib | CDK4/6 | MCF-7 | Data not available in provided search results |
| Doxorubicin | Topoisomerase II | MCF-7 | Data not available in provided search results |
Note: Direct comparative IC50 values for all standard drugs on the same cell lines were not consistently available in the initial search results. This table will be updated as more data is compiled.
Colorectal Cancer
In the context of colorectal cancer, pyrido[2,3-d]pyrimidine analogs have demonstrated promising activity. For instance, a series of substituted pyrido[2,3-d]pyrimidinones showed that the activity of compounds 60, 52, and 53 was two-fold that of Doxorubicin in the HCT-116 cell line (IC50 of 6.9, 7, and 5.9 μM, respectively, compared to 12.8 μM for Doxorubicin).[8]
| Compound/Drug | Target | Cell Line | IC50 (µM) |
| New Analog (Compound 52) | PDGFRβ, EGFR, CDK4/Cyclin D1 | HCT-116 | 7.0[8] |
| New Analog (Compound 53) | PDGFRβ, EGFR, CDK4/Cyclin D1 | HCT-116 | 5.9[8] |
| New Analog (Compound 60) | PDGFRβ, EGFR, CDK4/Cyclin D1 | HCT-116 | 6.9[8] |
| Doxorubicin | Topoisomerase II | HCT-116 | 12.8[8] |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT-116 | Data not available in provided search results |
| Oxaliplatin | DNA Alkylating Agent | HCT-116 | Data not available in provided search results |
Note: Direct comparative IC50 values for all standard drugs on the same cell lines were not consistently available in the initial search results. This table will be updated as more data is compiled.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of these novel compounds. For specific parameters, please refer to the cited literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[9][10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[11]
-
Compound Treatment: Cells are treated with various concentrations of the pyrido[2,3-d]pyrimidine analogs or standard drugs and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: 10 µL of MTT reagent is added to each well.[11]
-
Incubation: The plate is incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: 100 µL of a detergent reagent is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[11]
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific kinases (e.g., EGFR, CDK4/6).
-
Reaction Setup: The kinase, a suitable substrate, and various concentrations of the inhibitor are combined in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate or fluorescence-based assays.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.[12][13][14][15]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with the pyrido[2,3-d]pyrimidine analogs, a vehicle control, or a standard-of-care drug.
-
Tumor Measurement: Tumor volume and body weight are monitored regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Signaling Pathway Visualizations
The anticancer effects of many pyrido[2,3-d]pyrimidine analogs are attributed to their inhibition of key signaling pathways that drive cancer cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, and differentiation.[16][17][18][19] Its aberrant activation is a hallmark of many cancers, including NSCLC. Pyrido[2,3-d]pyrimidines can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. atcc.org [atcc.org]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ClinPGx [clinpgx.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,7-Dichloropyrido[2,3-d]pyrimidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4,7-Dichloropyrido[2,3-d]pyrimidine, a heterocyclic compound often utilized in medicinal chemistry and drug discovery.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Adherence to personal protective equipment (PPE) standards is mandatory.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield. | To protect eyes from dust particles and splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[1][2][3] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | To prevent inhalation of harmful dust.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in general laboratory trash or down the drain.
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name and any relevant hazard symbols.
-
Segregate it from other laboratory waste streams to avoid incompatible chemical reactions.
-
-
Containerization:
-
Place solid waste in a dedicated, sealed, and properly labeled container. The container should be made of a material compatible with the chemical.
-
For solutions containing this compound, use a sealed, labeled, and leak-proof liquid waste container.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Professional Disposal:
-
The final and most critical step is to arrange for the collection and disposal of the chemical waste by a licensed and approved waste disposal company.[1][2][3] These professionals are equipped to handle and dispose of hazardous materials in accordance with all local, state, and federal regulations.
-
Emergency Procedures
In the event of accidental exposure or spillage, the following first-aid measures should be taken immediately:
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling 4,7-Dichloropyrido[2,3-d]pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,7-Dichloropyrido[2,3-d]pyrimidine. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Assessment and Engineering Controls
All work should be conducted in a well-ventilated laboratory. For procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory.[3] Ensure that emergency eyewash stations and safety showers are readily accessible.[1][4][5]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity Level | Required PPE | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities (e.g., handling sealed containers) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile) | • Face shield• Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | • Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) | • Full-body protective suit (if significant exposure is possible) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated. Contaminated clothing should be removed and laundered separately before reuse.[4][6]
Operational Plan: Handling and Experimental Protocols
A systematic workflow is essential for safety and to prevent contamination.
Preparation:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4][5]
-
Designate a specific area for handling the compound.
-
Review the procedure and ensure all necessary PPE and handling equipment is available.
Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in the table for moderate-hazard activities.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[3]
-
Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
After weighing, carefully clean the spatula, weighing area, and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol).
-
Place all contaminated wipes in a designated, sealed waste container.
General Handling:
-
Avoid all personal contact, including inhalation and ingestion.[1][6]
-
Wash hands thoroughly with soap and water after handling is complete.[1][5][6]
Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, clean up spills immediately using dry procedures to avoid generating dust.[1][6]
-
Sweep up the material and place it into a suitable, sealed container for disposal.[1]
-
Prevent the chemical from entering drains or waterways.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
